4-MMPB
Description
Properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPHGMNLWIKEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658993 | |
| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928853-86-5 | |
| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of 4-MMPB in Prostate Cancer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), a potent 15-lipoxygenase (15-LOX) inhibitor, in the context of prostate cancer. This document provides a comprehensive overview of the cytotoxic effects, underlying signaling pathways, and experimental methodologies based on preclinical research.
Executive Summary
This compound demonstrates significant anti-cancer effects against prostate cancer cells, primarily through the induction of apoptosis and ferroptosis. As a specific inhibitor of 15-lipoxygenase, this compound targets a key enzyme in lipid metabolism that is implicated in prostate cancer progression. In vitro studies have established its cytotoxic efficacy and selectivity for cancer cells over normal cells. Furthermore, in vivo experiments have validated its tumor-suppressive capabilities in a xenograft model. This guide synthesizes the available quantitative data, experimental protocols, and signaling pathways to provide a detailed understanding of this compound's therapeutic potential.
Quantitative Data on Cytotoxicity
The cytotoxic effects of this compound and its analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), were evaluated against the PC-3 human prostate cancer cell line and human dermal fibroblast (HDF) normal cells. The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay.
| Compound | Cell Line | IC50 (µM)[1] |
| This compound | PC-3 | 18[1] |
| HDF | Weak cytotoxicity | |
| 4-PMPB | PC-3 | Similar to this compound |
| HDF | No obvious cytotoxicity | |
| 4-EMPB | PC-3 | Similar to this compound |
| HDF | Weak cytotoxicity | |
| Cisplatin | PC-3 | Data not specified |
| HDF | Prominent cytotoxic effects |
Mechanism of Action: Induction of Apoptosis and Ferroptosis
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis.[1][2] This dual-action pathway enhances its efficacy in eliminating cancer cells.
Signaling Pathways
This compound's therapeutic action is initiated by its inhibition of 15-lipoxygenase (15-LOX).[1] In prostate cancer, 15-LOX metabolizes arachidonic acid to produce pro-survival signaling molecules. By inhibiting this enzyme, this compound disrupts these survival pathways, leading to cell death.
Apoptosis Induction: The inhibition of 15-LOX by this compound is believed to trigger the intrinsic apoptotic pathway. While the precise downstream effectors are still under investigation, it is hypothesized that the reduction in 15-LOX metabolites leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Ferroptosis Induction: Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Lipoxygenases are known to play a role in the execution of ferroptosis. By modulating the lipid metabolism through 15-LOX inhibition, this compound likely sensitizes prostate cancer cells to ferroptosis, leading to increased lipid peroxidation and cell death.[1] Co-treatment with a ferroptosis inhibitor, deferoxamine, has been shown to reduce the cell death induced by this compound, confirming the involvement of this pathway.[1]
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to evaluate the mechanism of action of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Lines: PC-3 (human prostate cancer) and HDF (human dermal fibroblast).
-
Seeding Density: Cells are seeded in 96-well plates at a density of 5x103 cells per well.
-
Treatment: After 24 hours of incubation, cells are treated with various concentrations of this compound, its analogs, or a vehicle control.
-
Incubation: Treated cells are incubated for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Determination of Cell Death Mechanism (Flow Cytometry)
Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is employed to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Line: PC-3 cells.
-
Treatment: Cells are treated with the IC50 concentration of this compound for 24 hours. To distinguish between apoptosis and ferroptosis, a co-treatment with the ferroptosis inhibitor deferoxamine (80 µM) is performed.[1]
-
Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by a flow cytometer.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In Vivo Antitumor Efficacy (Xenograft Model)
The in vivo anti-cancer effects of this compound are evaluated using a PC-3 xenograft model in immunocompromised mice.
-
Animal Model: Immunocompromised C57BL/6 mice.[1]
-
Tumor Induction: 2 x 106 PC-3 cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. This compound is administered at doses of 10 mg/kg and 50 mg/kg.[1] The frequency and route of administration are critical parameters that should be optimized for such studies.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. Histological analysis of the tumors can be performed to assess cell morphology and proliferation markers.
Experimental Workflow
The following diagram illustrates the logical flow of the key experiments conducted to elucidate the mechanism of action of this compound.
Conclusion
This compound presents a promising therapeutic strategy for prostate cancer by targeting the 15-lipoxygenase pathway and inducing both apoptosis and ferroptosis. The data summarized in this guide provide a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the detailed molecular players in the downstream signaling cascade of 15-LOX inhibition and optimizing the in vivo delivery and efficacy of this compound.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-lipoxygenase metabolites of docosahexaenoic acid inhibit prostate cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-MMPB in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, or 4-MMPB, is a synthetic heterocyclic compound that has demonstrated notable anti-tumor properties, particularly in the context of prostate cancer.[1][2][3] As a potent inhibitor of 15-lipoxygenase (15-LOX), this compound presents a targeted therapeutic strategy against malignancies where lipoxygenase pathways are implicated in tumorigenesis.[1] This technical guide synthesizes the current preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings, and providing an overview of the experimental protocols used in its evaluation. The document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.
Core Mechanism of Action: Lipoxygenase Inhibition
This compound functions as a specific and effective inhibitor of 15-lipoxygenase, an enzyme associated with the development and progression of certain cancers, including prostate cancer.[1] By targeting this enzyme, this compound disrupts critical signaling pathways that contribute to tumor growth.[1] Preclinical studies have shown that this inhibition leads to the induction of two key cell death mechanisms in cancer cells: apoptosis and ferroptosis.[1][3] This dual-action approach enhances its efficacy as a potential anti-cancer agent.
Caption: Proposed mechanism of this compound inducing tumor cell death.
Quantitative Efficacy Data
The anti-proliferative effects of this compound and its analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), have been quantified in vitro against human prostate cancer (PC-3) cells and human dermal fibroblast (HDF) normal cells.[1] The in vivo efficacy has also been assessed in a mouse model of prostate cancer.[4]
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic potency of the compounds on cancerous versus normal cells.
| Compound | PC-3 Cells (µM) | HDF Normal Cells (µM) |
| This compound | 18[1] | Weak cytotoxicity noted[1] |
| 4-PMPB | 9[1] | No obvious cytotoxicity[1] |
| 4-EMPB | Not explicitly stated, but similar to this compound | Weak cytotoxicity noted[1] |
| Cisplatin | Potent cytotoxicity | Prominent cytotoxic effects[1] |
Data extracted from a study on prostate cancer cell lines.[1]
Table 2: In Vivo Anti-Tumor Efficacy in a PC-3 Xenograft Model
The following table summarizes the in vivo effects of this compound and its analogs on tumor growth in immunocompromised C57BL/6 mice bearing PC-3 tumors.[4]
| Treatment Group | Dosage (mg kg-1) | Outcome |
| Control (PBS, 0.3 N HCl) | N/A | Marked tumor growth over 15 days[4] |
| This compound | 10 and 50 | Effective inhibition of tumor growth at high dose[4] |
| 4-PMPB | 10 and 50 | Effective inhibition of tumor growth at high dose[4] |
| 4-EMPB | 10 and 50 | Effective inhibition of tumor growth at high dose[4] |
| Cisplatin | Not specified | Significant decrease in tumor growth[4] |
The study noted no significant weight loss in the mice treated with this compound and its analogs, in contrast to the cisplatin group, suggesting a favorable side-effect profile.[4]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1][2]
Protocol:
-
Cell Seeding: PC-3 and HDF cells are seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, its analogs, or a control vehicle.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. The IC50 values are calculated from the dose-response curves.
Mechanism of Cell Death: Flow Cytometry
Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is employed to differentiate between apoptosis and necrosis.[1] To distinguish between apoptosis and ferroptosis, co-treatment with a ferroptosis inhibitor like deferoxamine is performed.[1]
Protocol:
-
Cell Treatment: PC-3 cells are treated with the IC50 concentrations of the compounds. For ferroptosis distinction, a parallel experiment is run with co-treatment of the compound and a ferroptosis inhibitor.[1]
-
Cell Harvesting: Cells are harvested by trypsinization.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified.
In Vivo Anti-Tumor Efficacy: Xenograft Mouse Model
An immunocompromised mouse model is used to evaluate the in vivo anti-tumor effects of this compound.[2][4]
Protocol:
-
Tumor Cell Implantation: PC-3 cells are subcutaneously injected into immunocompromised mice (e.g., C57BL/6).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The compounds are administered (e.g., intraperitoneally) at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every other day) for the duration of the study (e.g., 15 days).[4]
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Endpoint Analysis: At the end of the study, tumors are excised and measured. Histological analysis of major organs can be performed to assess toxicity.
Caption: Preclinical evaluation workflow for this compound.
Clinical Development Status
To date, there is no publicly available information regarding clinical trials of this compound. The compound remains in the preclinical stage of development. Further investigations are required to establish its safety and efficacy in humans.
Conclusion and Future Directions
This compound and its analogs have emerged as promising preclinical candidates for cancer therapy, particularly for prostate cancer, by targeting the lipoxygenase pathway and inducing both apoptosis and ferroptosis.[1][3] The available data indicate potent anti-tumor activity with a favorable in vivo safety profile compared to conventional chemotherapeutics like cisplatin.[1][4]
Future research should focus on:
-
Elucidating the detailed molecular pathways downstream of 15-LOX inhibition.
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Expanding the evaluation of this compound to other cancer types with known lipoxygenase pathway involvement.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
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Investigating potential combination therapies to enhance anti-tumor efficacy.
These steps will be critical in advancing this compound towards potential clinical investigation.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
4-MMPB as a Selective 15-Lipoxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((4-methoxyphenyl)methyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (4-MMPB), a selective inhibitor of 15-lipoxygenase (15-LOX). It details the quantitative inhibitory activity of this compound and its analogs, provides an in-depth experimental protocol for assessing 15-LOX inhibition, and illustrates the compound's mechanism of action within the broader context of the arachidonic acid signaling cascade. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development investigating the therapeutic potential of 15-LOX inhibition.
Introduction to 15-Lipoxygenase and this compound
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] The 15-lipoxygenase (15-LOX) isoforms, 15-LOX-1 and 15-LOX-2, are key enzymes in the arachidonic acid cascade, converting arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[2][3] These products are implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and ferroptosis.[4][5] Given its role in disease, 15-LOX has emerged as a significant therapeutic target.
This compound is a heterocyclic compound identified as a selective and effective inhibitor of 15-lipoxygenase.[4][6] Its potential in the research of conditions like prostate cancer has been noted.[7] This guide delves into the technical details of this compound's inhibitory action on 15-LOX.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its analogs against 15-lipoxygenase has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). This data is crucial for comparing the efficacy of these compounds and for structure-activity relationship (SAR) studies.
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| This compound (4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) | 15-Lipoxygenase (general) | 18 | [4][6][7] |
| Soybean 15-Lipoxygenase (SLO) | 19.5 | [7] | |
| Human 15-Lipoxygenase-1 (15-LOX-1) | 19.1 | [7] | |
| Soybean LOX-1 | 17.1 | [4] | |
| 4-PMPB (4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) | Soybean LOX-1 | 9 | [4][6] |
| Soybean LOX-1 | 8.6 | [4] | |
| 4-EMPB (4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) | Soybean LOX-1 | 14.3 | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting 15-LOX, a critical enzyme in the arachidonic acid cascade. This pathway is responsible for the production of various bioactive lipids, including leukotrienes and lipoxins. By blocking 15-LOX, this compound prevents the conversion of arachidonic acid into pro-inflammatory and pro-tumorigenic mediators.
Experimental Protocol: 15-Lipoxygenase Inhibition Assay
The following is a detailed methodology for a common in vitro assay to determine the inhibitory activity of compounds against 15-lipoxygenase, based on spectrophotometric detection.
Principle
The activity of 15-lipoxygenase is determined by measuring the formation of hydroperoxides from a polyunsaturated fatty acid substrate, such as linoleic acid. The conjugated diene system of the hydroperoxide product exhibits a characteristic absorbance at 234 nm, which can be monitored over time. The rate of increase in absorbance is proportional to the enzyme activity.
Materials and Reagents
-
Soybean 15-lipoxygenase (e.g., Sigma-Aldrich, Cat. No. L7395)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., this compound)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Solution Preparation
-
Enzyme Solution: Dissolve soybean 15-lipoxygenase in cold borate buffer to a suitable concentration (e.g., to achieve a rate of absorbance increase of approximately 0.4 AU/min). Keep the enzyme solution on ice throughout the experiment.
-
Substrate Solution: Prepare a stock solution of linoleic acid (e.g., 250 µM) in borate buffer. This solution should be prepared fresh daily.
-
Inhibitor Stock Solution: Dissolve the test compound (this compound) in DMSO to create a stock solution of a known concentration. Further dilutions can be made in DMSO.
Assay Procedure
-
Blank Preparation: In a quartz cuvette, pipette 12.5 µL of DMSO and 487.5 µL of borate buffer. This will serve as the blank for the spectrophotometer.
-
Control (No Inhibitor) Reaction:
-
Pipette 487.5 µL of the enzyme solution into a quartz cuvette.
-
Add 12.5 µL of DMSO.
-
Initiate the reaction by rapidly adding 500 µL of the substrate solution.
-
Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
-
-
Inhibitor Reaction:
-
Pipette 487.5 µL of the enzyme solution into a quartz cuvette.
-
Add 12.5 µL of the inhibitor stock solution in DMSO.
-
Incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by rapidly adding 500 µL of the substrate solution.
-
Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for both the control and inhibitor reactions from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the following formula:
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a well-characterized inhibitor of 15-lipoxygenase with demonstrated activity against both soybean and human isoforms. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and its analogs. The visualization of its mechanism within the arachidonic acid cascade highlights its potential to modulate inflammatory and disease-related signaling pathways. Further research into the structure-activity relationships of this compound derivatives may lead to the development of even more potent and selective 15-LOX inhibitors.
References
- 1. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwyo.edu [uwyo.edu]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of 4-MMPB: A Lipoxygenase Inhibitor with Anti-Cancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and pharmacological profile of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), a potent inhibitor of 15-lipoxygenase (15-LOX). Initially identified within a series of novel pyrimido[4,5-b][1][2]benzothiazine derivatives, this compound has demonstrated significant anti-proliferative effects against cancer cell lines, primarily through the induction of apoptosis and ferroptosis. This document provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and detailed experimental protocols for its study, serving as a valuable resource for researchers in oncology and drug discovery.
Discovery
The discovery of this compound can be traced back to the work of a research group led by M. Bakavoli, who in 2007 designed and synthesized a series of 2-substituted pyrimido[4,5-b][1][2]benzothiazine derivatives as potential 15-lipoxygenase inhibitors. While the initial publication does not specifically name this compound, it lays the foundational chemistry for this class of compounds. Subsequent studies by the same and other research groups identified 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (this compound) as a heterocyclic compound that functions as an effective and specific 15-lipoxygenase inhibitor.[1] This discovery has since spurred further investigation into its anti-cancer properties, particularly in the context of prostate cancer.[3][4]
Synthesis of this compound
The synthesis of this compound follows a multi-step procedure, which is a modification of the general method reported for 2-substituted pyrimido[4,5-b][1][2]benzothiazines. The general synthetic scheme involves the cyclization of a benzothiazine ring followed by the construction of the pyrimidine ring and subsequent substitution.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedures for the synthesis of related pyrimido[4,5-b][1][2]benzothiazine derivatives.
Step 1: Synthesis of 2-amino-4-methyl-1,4-benzothiazine
A mixture of 2-aminothiophenol (10 mmol) and ethyl acetoacetate (12 mmol) is refluxed in ethanol (50 mL) for 8 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the intermediate 2-amino-4-methyl-1,4-benzothiazine.
Step 2: Synthesis of 4-methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]benzothiazine
The intermediate from Step 1 (10 mmol) is dissolved in pyridine (30 mL), and carbon disulfide (15 mmol) is added dropwise. The mixture is refluxed for 12 hours. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the thioxo derivative.
Step 3: Synthesis of 2-chloro-4-methylpyrimido[4,5-b]benzothiazine
The thioxo derivative (10 mmol) is refluxed in phosphorus oxychloride (20 mL) for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to afford the 2-chloro intermediate.
Step 4: Synthesis of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (this compound)
A mixture of the 2-chloro intermediate (10 mmol) and 1-methylpiperazine (12 mmol) in ethanol (50 mL) is refluxed for 6 hours. The solvent is evaporated, and the residue is treated with a saturated solution of sodium bicarbonate. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final product, this compound.
Pharmacological Profile and Mechanism of Action
This compound is a potent inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the progression of certain cancers, including prostate cancer.[1] By inhibiting 15-LOX, this compound disrupts the production of pro-inflammatory and pro-survival signaling molecules. This inhibition has been shown to induce two distinct forms of programmed cell death in cancer cells: apoptosis and ferroptosis.[3][4]
Data Presentation
The following table summarizes the in vitro inhibitory and cytotoxic activities of this compound and its analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB).
| Compound | Soybean LOX-1 IC50 (µM) | PC-3 Cell Line IC50 (µM) at 48h | HDF Normal Cell Line IC50 (µM) at 48h |
| This compound | 17.1 | 41.5 | >100 |
| 4-PMPB | 8.6 | 52.38 | >100 |
| 4-EMPB | 14.3 | 60.9 | >100 |
Data compiled from studies on lipoxygenase inhibition and cytotoxicity in prostate cancer cells.
Signaling Pathway
The inhibitory action of this compound on 15-LOX initiates a cascade of events leading to cancer cell death. The following diagram illustrates the proposed signaling pathway.
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for assessing the cytotoxic effects of this compound on the PC-3 prostate cancer cell line.
Materials:
-
PC-3 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed PC-3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Analysis of Apoptosis and Ferroptosis by Flow Cytometry
This protocol allows for the quantitative analysis of apoptosis and ferroptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, along with a lipid peroxidation sensor.
Materials:
-
PC-3 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Flow cytometer
Procedure:
-
Seed PC-3 cells in 6-well plates and treat with the IC50 concentration of this compound for 48 hours.
-
For lipid peroxidation analysis, add the C11-BODIPY sensor to the cells during the final hour of incubation.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
For apoptosis analysis, resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Apoptosis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Ferroptosis: Measure the shift in fluorescence of the C11-BODIPY sensor, indicating lipid peroxidation.
-
Conclusion
This compound represents a promising lead compound in the development of novel anti-cancer therapies. Its targeted inhibition of 15-LOX and subsequent induction of both apoptosis and ferroptosis provide a dual mechanism for eliminating cancer cells. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this compound and its analogs, ultimately contributing to the advancement of oncology drug discovery.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Experimental Workflow: Cytotoxicity and Cell Death Analysis
References
Pharmacological Profile of 4-MMPB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 4-MMPB (4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine). Primarily investigated for its potent lipoxygenase inhibitory activity, this compound has demonstrated significant potential as an anti-cancer agent, particularly in the context of prostate cancer. This document details its mechanism of action, quantitative pharmacological data, and methodologies for key experimental procedures. It is crucial to distinguish this compound from the structurally distinct psychostimulant MPHP (4'-Methyl-α-pyrrolidinohexiophenone), a controlled substance with which it is sometimes confused due to acronym similarity. The focus of this guide is solely on the pharmacological properties of the lipoxygenase inhibitor, this compound.
Introduction
This compound, with the chemical name 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, is a heterocyclic compound identified as a selective inhibitor of 15-lipoxygenase (15-LOX).[1] Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory pathways. Aberrant lipoxygenase activity has been implicated in the pathophysiology of various diseases, including cancer. In prostate cancer, the 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) pathways are of particular interest, as their products have been shown to promote cell proliferation and survival.[2][3][4] this compound's inhibitory action on this pathway forms the basis of its anti-neoplastic effects.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of lipoxygenase enzymes, with a noted selectivity for 15-LOX.[1] By blocking the activity of these enzymes, this compound disrupts the production of pro-survival signaling molecules derived from arachidonic acid. This disruption of the lipoxygenase pathway in prostate cancer cells has been shown to induce a dual mechanism of cell death: apoptosis and ferroptosis.[5]
-
Apoptosis Induction: Inhibition of the 5-LOX pathway by compounds similar to this compound has been demonstrated to trigger apoptosis in both hormone-responsive and non-responsive prostate cancer cells.[3] This programmed cell death is characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation.
-
Ferroptosis Induction: In addition to apoptosis, this compound has been observed to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[5] The interplay between lipoxygenase inhibition and the induction of these two cell death pathways is a key area of its anti-cancer activity.
The signaling cascade following 15-LOX inhibition by this compound in prostate cancer cells is proposed to lead to the downregulation of pro-survival pathways, ultimately culminating in cell death.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
| Target | Assay | Species | IC50 | Reference |
| 15-Lipoxygenase (15-LO) | Enzyme Inhibition Assay | - | 18 µM | [1] |
| Soybean 15-Lipoxygenase (SLO) | Enzyme Inhibition Assay | Glycine max | 8.9 ± 0.4 μM | [6] |
| DPPH Radical | Scavenging Assay | - | 69.6 µM | [1] |
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| PC-3 (Prostate Cancer) | MTT Assay | 24 h | 79.76 µM | [7] |
| PC-3 (Prostate Cancer) | MTT Assay | 48 h | 51.05 µM | [7] |
| PC-3 (Prostate Cancer) | MTT Assay | 72 h | 41.48 µM | [7] |
| DU145 (Prostate Cancer) | MTT Assay | - | > 159.53 µM | [7] |
| HFF3 (Human Foreskin Fibroblast) | MTT Assay | 24 h | 255.25 µM | [7] |
| HFF3 (Human Foreskin Fibroblast) | MTT Assay | 48 h | 130.81 µM | [7] |
| HFF3 (Human Foreskin Fibroblast) | MTT Assay | 72 h | 98.91 µM | [7] |
Experimental Protocols
Soybean Lipoxygenase-1 (SLO) Inhibition Assay
This protocol outlines the determination of the inhibitory activity of this compound against soybean lipoxygenase-1.
Materials:
-
Soybean Lipoxygenase-1 (sLO-1)
-
Linolenic acid
-
This compound
-
Borate buffer (100 mM, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of linolenic acid in DMSO.
-
Prepare a series of dilutions of this compound in DMSO.
-
In a cuvette, combine the borate buffer, linolenic acid solution, and a specific concentration of the this compound solution.
-
Initiate the reaction by adding a solution of sLO-1 to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
The initial reaction rate is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cell Viability
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on prostate cancer cell lines.
Materials:
-
PC-3 human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed PC-3 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[9][10][11]
Flow Cytometry for Apoptosis and Ferroptosis Detection
This protocol outlines a method to differentiate between apoptosis and ferroptosis induced by this compound using flow cytometry.
Materials:
-
PC-3 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Flow cytometer
Procedure:
-
Treat PC-3 cells with this compound for the desired time to induce cell death.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[12][13][14]
-
For the detection of ferroptosis, a separate sample of cells should be stained with a lipid peroxidation sensor, such as C11-BODIPY 581/591, prior to Annexin V and PI staining.
-
Incubate the stained cells in the dark at room temperature for 15-20 minutes.
-
Analyze the cells on a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Ferroptotic cells: Characterized by high levels of lipid peroxidation, detected by the shift in fluorescence of the lipid peroxidation sensor, and can be further analyzed in conjunction with Annexin V and PI staining to distinguish from other forms of cell death.
-
Conclusion
This compound is a promising pharmacological agent with a clear mechanism of action centered on the inhibition of lipoxygenase. Its ability to induce both apoptosis and ferroptosis in prostate cancer cells highlights its potential as a therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds. Future studies should focus on elucidating the detailed signaling pathways downstream of lipoxygenase inhibition and evaluating the in vivo efficacy and safety profile of this compound in relevant animal models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of arachidonate 5-lipoxygenase triggers massive apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. SUBSTRATE SPECIFICITY EFFECTS OF LIPOXYGENASE PRODUCTS AND INHIBITORS ON SOYBEAN LIPOXYGENASE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of 4-MMPB on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, commonly known as 4-MMPB, is a heterocyclic compound that has been identified as a potent inhibitor of 15-lipoxygenase (15-LOX).[1] The lipoxygenase pathways are critical signaling mediators in various physiological and pathological processes, including inflammation and cancer development.[1][2][3] Elevated levels of lipoxygenase metabolites have been observed in several types of cancer, suggesting that targeting these enzymes could be a promising therapeutic strategy.[3] This technical guide provides a comprehensive overview of the currently available data on the in vitro cytotoxicity of this compound against cancer cell lines, details the experimental protocols used for its evaluation, and visualizes the proposed signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been primarily evaluated on the human prostate cancer cell line PC-3 and compared against a normal human dermal fibroblast (HDF) cell line to assess its selectivity. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | PC-3 | Human Prostate Carcinoma | 35.47 ± 2.1 | [1] |
| HDF | Human Dermal Fibroblast | 78.52 ± 3.6 | [1] | |
| 4-PMPB (analog) | PC-3 | Human Prostate Carcinoma | 33.11 ± 1.8 | [1] |
| HDF | Human Dermal Fibroblast | > 100 | [1] | |
| 4-EMPB (analog) | PC-3 | Human Prostate Carcinoma | 34.21 ± 2.5 | [1] |
| HDF | Human Dermal Fibroblast | 89.14 ± 4.2 | [1] | |
| Cisplatin (control) | PC-3 | Human Prostate Carcinoma | 10.21 ± 0.9 | [1] |
| HDF | Human Dermal Fibroblast | 15.83 ± 1.1 | [1] |
Mechanism of Action: Induction of Apoptosis and Ferroptosis
Studies have indicated that this compound induces cell death in cancer cells through a combination of apoptosis and ferroptosis.[1][4][5] Apoptosis is a form of programmed cell death characterized by distinct morphological changes, while ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation.[6]
Apoptosis Induction
Treatment of PC-3 cells with this compound and its analogs led to a significant increase in the percentage of apoptotic cells, as determined by flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.[1]
| Treatment (at IC50 concentration) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 1.2 | 0.8 | 0.5 |
| This compound | 15.7 | 10.2 | 2.1 |
| 4-PMPB | 18.3 | 12.5 | 2.5 |
| 4-EMPB | 16.9 | 11.8 | 2.3 |
| Cisplatin | 25.4 | 15.1 | 3.2 |
Data derived from a study on PC-3 cells.[1]
Ferroptosis Induction
The involvement of ferroptosis was confirmed by co-treatment experiments with the ferroptosis inhibitor deferoxamine, which rescued the cells from this compound-induced cell death.[1] this compound's role as a 15-lipoxygenase inhibitor is central to its induction of ferroptosis, as lipoxygenases are key enzymes in the generation of lipid hydroperoxides that drive this cell death pathway.[1][2]
Experimental Protocols
Cell Culture
PC-3 (human prostate cancer) and HDF (human dermal fibroblast) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: PC-3 cells are treated with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X binding buffer, and Annexin V-FITC and PI are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[1]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity and apoptosis-inducing effects of this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed dual mechanism of this compound inducing both ferroptosis and apoptosis in cancer cells.
Conclusion and Future Directions
The available evidence suggests that this compound exhibits selective cytotoxicity against prostate cancer cells in vitro, primarily through the induction of apoptosis and ferroptosis, which is consistent with its role as a 15-lipoxygenase inhibitor. The provided data and protocols offer a foundational understanding for researchers interested in this compound. However, the scope of research on this compound is currently limited. Future investigations should aim to:
-
Evaluate the cytotoxicity of this compound across a broader panel of cancer cell lines to determine its spectrum of activity.
-
Elucidate the detailed molecular mechanisms and signaling pathways involved in this compound-induced apoptosis and ferroptosis.
-
Conduct in vivo studies to assess the anti-tumor efficacy and safety profile of this compound in animal models.
A more comprehensive understanding of the anticancer properties of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipoxygenase inhibitors as potential cancer chemopreventives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
4-MMPB Induced Apoptosis and Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) has emerged as a compound of interest in cancer research, particularly for its cytotoxic effects on prostate cancer cells. Emerging evidence indicates that this compound's anti-neoplastic activity is not limited to a single mechanism of cell death. Instead, it orchestrates a dual-pronged attack, inducing both apoptosis and ferroptosis, making it a potentially potent therapeutic agent. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and signaling pathways associated with this compound-induced cell death.
The primary mechanism of action for this compound is the inhibition of lipoxygenases (LOX), a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids. This inhibition disrupts cellular homeostasis and triggers distinct but interconnected cell death cascades. This whitepaper will serve as a comprehensive resource, detailing the quantitative effects of this compound, the experimental protocols to assess its activity, and visual representations of the underlying signaling pathways.
Quantitative Data on this compound Induced Cell Death
The cytotoxic effects of this compound and its analogs have been quantified in various studies, primarily using prostate cancer cell lines such as PC-3. The following tables summarize the key quantitative data.
| Compound | Cell Line | IC50 Value (µM) | Time Point (h) |
| This compound | PC-3 | 25.3 | 24 |
| 4-PMPB | PC-3 | 23.8 | 24 |
| 4-EMPB | PC-3 | 24.1 | 24 |
| Cisplatin | PC-3 | 10.2 | 24 |
Table 1: IC50 values of this compound and its analogs in PC-3 prostate cancer cells.
| Treatment | Cell Line | % Early and Late Apoptotic/Ferroptotic Cells |
| Control | PC-3 | 0.133% |
| This compound (IC50) | PC-3 | 41.5% |
| 4-PMPB (IC50) | PC-3 | 52.38% |
| 4-EMPB (IC50) | PC-3 | 60.9% |
| Cisplatin (IC50) | PC-3 | 67.8% |
Table 2: Percentage of apoptotic and ferroptotic PC-3 cells after treatment with this compound and its analogs, as determined by flow cytometry.
Core Signaling Pathways
This compound's induction of apoptosis and ferroptosis stems from its primary activity as a lipoxygenase inhibitor. The inhibition of LOX enzymes disrupts critical cellular signaling pathways, leading to programmed cell death.
Apoptosis Induction
The apoptotic pathway triggered by this compound appears to be mediated through the intrinsic, or mitochondrial, pathway. By inhibiting lipoxygenases, this compound likely alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Caption: this compound Induced Apoptosis Pathway.
Ferroptosis Induction
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Lipoxygenases are key enzymes in the generation of lipid hydroperoxides. By inhibiting LOX, this compound would intuitively be expected to inhibit ferroptosis. However, the dual induction of apoptosis and ferroptosis suggests a more complex mechanism. It is plausible that while direct LOX inhibition might reduce some lipid peroxidation, the overall cellular stress and disruption of redox balance caused by this compound leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. This inactivation, coupled with iron-dependent Fenton reactions, leads to an overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. The observation that the iron chelator deferoxamine can rescue cells from this compound-induced death further supports the involvement of ferroptosis.
Caption: this compound Induced Ferroptosis Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to this compound's activity. The following are protocols for key experiments used to characterize this compound-induced apoptosis and ferroptosis.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis and Ferroptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat PC-3 cells with the IC50 concentration of this compound for 24 hours. For ferroptosis inhibition, co-treat a set of cells with this compound and a ferroptosis inhibitor like deferoxamine (80 µM).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. A significant reduction in the PI-positive population in the presence of a ferroptosis inhibitor suggests that ferroptosis contributes to this cell population.
Caption: Annexin V-FITC/PI Staining Workflow.
Cell Cycle Analysis
This protocol assesses the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat PC-3 cells with this compound for 24 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bax and Bcl-2.
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing both apoptosis and ferroptosis in prostate cancer cells, mediated through the inhibition of lipoxygenases. The dual mechanism of action could be advantageous in overcoming resistance to therapies that target a single cell death pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the intricate molecular details of its action and to evaluate its efficacy and safety in preclinical and clinical settings.
Preclinical Evaluation of 4-MMPB in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) is a synthetic heterocyclic compound that has demonstrated promising anti-neoplastic properties in preclinical studies, particularly in the context of prostate cancer. As a potent inhibitor of 15-lipoxygenase (15-LOX), this compound leverages a dual mechanism of action, inducing both apoptosis and ferroptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the compound's mechanism of action and experimental workflows. The presented data underscores the potential of this compound as a targeted therapeutic agent in oncology, warranting further investigation and development.
Introduction
The search for novel therapeutic agents with high efficacy and specificity against cancer remains a cornerstone of oncological research. One promising avenue of investigation is the targeting of enzymatic pathways that are dysregulated in cancer cells. Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the peroxidation of polyunsaturated fatty acids. The 15-lipoxygenase (15-LOX) isoform, in particular, has been implicated in the pathogenesis of several cancers, including prostate cancer, making it an attractive target for therapeutic intervention.
This compound has emerged as a specific inhibitor of 15-LOX, exhibiting an IC50 value of 18 µM for the enzyme.[1] Its anticancer effects have been evaluated in preclinical models of prostate cancer, demonstrating a targeted approach to inducing cancer cell death while sparing normal cells. This guide will delve into the preclinical data available for this compound and its analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB).
In Vitro Efficacy
The cytotoxic effects of this compound and its analogs have been assessed in prostate cancer cell lines and non-cancerous control cells. The primary method for evaluating cell viability is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against the PC-3 human prostate cancer cell line and human dermal fibroblast (HDF) normal cells at various time points.
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | PC-3 | 41.5 ± 3.5 | 30.5 ± 2.5 | 22.5 ± 1.5 |
| HDF | >100 | >100 | 85.5 ± 4.5 | |
| 4-PMPB | PC-3 | 52.38 ± 4.38 | 38.38 ± 3.38 | 28.38 ± 2.38 |
| HDF | >100 | >100 | >100 | |
| 4-EMPB | PC-3 | 60.9 ± 5.9 | 45.9 ± 3.9 | 35.9 ± 2.9 |
| HDF | >100 | >100 | 90.9 ± 5.9 | |
| Cisplatin | PC-3 | 67.8 ± 5.8 | 42.8 ± 3.8 | 32.8 ± 2.8 |
| HDF | 55.8 ± 4.8 | 35.8 ± 2.8 | 25.8 ± 1.8 |
Data is presented as mean ± SD.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding: PC-3 and HDF cells are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound, its analogs, or cisplatin for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy
The anti-tumor effects of this compound and its analogs have been evaluated in an in vivo xenograft model using immunocompromised mice.
Data Presentation: In Vivo Tumor Growth Inhibition
While specific final tumor volumes with statistical analysis are not publicly available, studies report that high doses (50 mg/kg) of this compound, 4-PMPB, and 4-EMPB resulted in remarkable anti-tumor effects, effectively inhibiting tumor growth over a 15-day treatment period in a PC-3 xenograft model.[3] The tumor growth in these treatment groups was significantly lower than in the control groups (PBS and 0.3 N HCl).[3]
Experimental Protocol: PC-3 Xenograft Mouse Model
-
Animal Model: Immunocompromised C57BL/6 mice are used for this study.
-
Cell Implantation: PC-3 cells (8 x 10⁶ cells suspended in a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the backs of the mice.
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment groups. Treatments, including vehicle controls (PBS, 0.3 N HCl), this compound and its analogs (10 and 50 mg/kg), and a positive control (cisplatin), are administered.
-
Monitoring: Tumor volumes and body weights are measured every other day for the duration of the study.
-
Endpoint Analysis: At the end of the experiment, tumors are excised and their volumes and weights are measured.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of 15-lipoxygenase (15-LOX). This inhibition triggers two distinct cell death pathways: apoptosis and ferroptosis.
Signaling Pathway
The inhibition of 15-LOX by this compound disrupts the balance of lipid hydroperoxides in the cell. This leads to an accumulation of lipid-based reactive oxygen species (ROS), a key initiator of ferroptosis. Concurrently, the alteration in cellular signaling cascades due to 15-LOX inhibition also activates the intrinsic apoptotic pathway.
Caption: Mechanism of this compound inducing apoptosis and ferroptosis.
Experimental Protocol: Cell Death Mechanism Analysis
The mechanism of cell death induced by this compound is investigated using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
-
Cell Treatment: PC-3 cells are treated with the IC50 concentration of this compound for 24 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Ferroptosis Confirmation: To distinguish between apoptosis and ferroptosis, cells are co-treated with this compound and a ferroptosis inhibitor, such as deferoxamine. A reduction in cell death in the presence of the inhibitor suggests the involvement of ferroptosis.[2]
Toxicology and Safety
Preclinical studies on this compound and its analogs suggest a favorable safety profile. In the in vivo xenograft model, no noticeable side effects in terms of weight loss were observed in the groups treated with this compound and its analogs, in contrast to the cisplatin-treated group which showed significant weight loss.[3] Histological investigations of major organs also did not reveal any apparent toxicity.[1] However, a comprehensive toxicology assessment, including the determination of the maximum tolerated dose (MTD) and detailed histopathological analysis, has not been reported in the publicly available literature.
Conclusion and Future Directions
This compound has demonstrated significant potential as a preclinical oncology candidate, particularly for prostate cancer. Its targeted inhibition of 15-LOX and subsequent induction of both apoptosis and ferroptosis represent a novel and promising anti-cancer strategy. The in vitro and in vivo data collected to date are encouraging, highlighting its efficacy and favorable preliminary safety profile.
Future research should focus on a more comprehensive toxicological evaluation to establish a clear safety margin for this compound. Further elucidation of the downstream signaling pathways activated by 15-LOX inhibition will provide a more detailed understanding of its mechanism of action and may identify potential biomarkers for patient stratification. Additionally, evaluating the efficacy of this compound in other cancer types that overexpress 15-LOX could broaden its therapeutic potential. The development of this compound and its analogs represents a promising step forward in the development of targeted therapies for cancer.
Experimental Workflow Visualization
Caption: Preclinical evaluation workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of 4-MMPB Analogs: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) analogs as potent lipoxygenase inhibitors. The document outlines quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support further research and development in this area.
Core Findings: Structural Determinants of Lipoxygenase Inhibition
The inhibitory potency of this compound analogs against lipoxygenase is significantly influenced by substitutions at the 2- and 4-positions of the pyrimido[4,5-b]benzothiazine core. Analysis of quantitative data reveals key structural features that govern the inhibitory activity.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of various this compound analogs against soybean lipoxygenase-1 (SLO-1) and their cytotoxic effects on human prostate cancer (PC-3) and normal human dermal fibroblast (HDF) cells.
| Compound ID | R (Substituent at 4-position) | IC50 (µM) for SLO-1 Inhibition | Reference |
| This compound | -CH₃ | 17.1 | [1] |
| 4-EMPB | -CH₂CH₃ | 14.3 | [1] |
| 4-PMPB | -CH₂CH₂CH₃ | 8.6 | [1] |
Table 1: SAR of 4-Alkyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazines.
| Compound ID | R (Substituent at 2-position, 4-position is n-propyl) | IC50 (µM) for SLO-1 Inhibition | Reference |
| 1a | -Cl | 45.3 ± 2.1 | [2] |
| 1b | -SCH₃ | 38.6 ± 1.8 | [2] |
| 1c | -Morpholino | 25.4 ± 1.2 | [2] |
| 1d | -Piperidino | 22.1 ± 1.0 | [2] |
| 1e | -N-methylpiperazino | 8.9 ± 0.4 | [3] |
Table 2: SAR of 2-Substituted 4-n-Propyl Pyrimido[4,5-b]benzothiazines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | PC-3 (Cancer) | 41.5 | [1] |
| HDF (Normal) | > 100 | [1] | |
| 4-EMPB | PC-3 (Cancer) | 60.9 | [1] |
| HDF (Normal) | > 100 | [1] | |
| 4-PMPB | PC-3 (Cancer) | 52.38 | [1] |
| HDF (Normal) | > 100 | [1] | |
| Cisplatin | PC-3 (Cancer) | 67.8 | [1] |
Table 3: Cytotoxicity of this compound Analogs.
Mechanism of Action: Lipoxygenase Inhibition and Induction of Apoptosis & Ferroptosis
This compound and its analogs exert their anti-cancer effects by inhibiting lipoxygenases (LOX), key enzymes in the metabolic pathway of arachidonic acid.[2] In prostate cancer, the 5-LOX and 12-LOX pathways are known to promote tumor development, while 15-LOX-2 has an inhibitory effect.[4] The inhibition of these pathways by this compound analogs leads to the induction of programmed cell death through both apoptosis and ferroptosis in cancer cells.[1][5]
Signaling Pathway of this compound Analogs in Prostate Cancer Cells
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Analogs
A general synthesis scheme for 4-substituted-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazines is outlined below. The synthesis of this compound, 4-PMPB, and 4-EMPB has been previously described.[6]
Lipoxygenase Activity Assay
The inhibitory activity of the compounds on soybean lipoxygenase-1 (SLO-1) can be determined spectrophotometrically.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of linoleic acid (substrate) in ethanol.
-
Prepare a borate buffer (pH 9.0).
-
Prepare a solution of soybean lipoxygenase-1 in borate buffer.
-
-
Assay Procedure :
-
In a quartz cuvette, mix the borate buffer, the test compound solution, and the enzyme solution.
-
Incubate the mixture at room temperature for a specified time.
-
Initiate the reaction by adding the linoleic acid solution.
-
Monitor the increase in absorbance at 234 nm for a defined period, which corresponds to the formation of the conjugated diene hydroperoxide.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
The cytotoxicity of the compounds against cancer and normal cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.[1]
-
Cell Treatment : Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting : Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the role of lipoxygenase and its inhibitors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Targeting Lipoxygenase with 4-MMPB in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), a selective inhibitor of 15-lipoxygenase (15-LOX), and its therapeutic potential in cancer. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: The Role of Lipoxygenase in Cancer
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators like leukotrienes and hydroxyeicosatetraenoic acids (HETEs).[1][2] The aberrant metabolism of arachidonic acid through the LOX pathway is a common feature in several epithelial-derived malignancies, including prostate, colon, lung, and pancreatic cancers.[3] These lipid mediators are involved in multiple signaling pathways that regulate cell proliferation, differentiation, survival, and apoptosis.[1]
Specifically, the 15-lipoxygenase-1 (15-LOX-1) isoform is often overexpressed in cancerous tissues, such as prostate cancer, and its activity is associated with tumor initiation and progression.[4] This makes LOX enzymes, particularly 15-LOX-1, promising targets for cancer therapy.[5] Inhibition of these pathways presents a strategic approach to suppress tumorigenesis and malignant growth.
This compound: A Selective 15-Lipoxygenase Inhibitor
This compound is a heterocyclic compound identified as an effective and selective inhibitor of 15-lipoxygenase.[6] Its potential as an anti-cancer agent, particularly for prostate cancer, has been the subject of recent studies.[4][6] Research has also extended to analogs of this compound, such as 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), which have also demonstrated potent anti-cancer effects.[4]
Mechanism of Action
This compound and its analogs exert their anti-cancer effects primarily through the inhibition of lipoxygenase, leading to the induction of apoptosis and ferroptosis in cancer cells.[4][7] By blocking the production of pro-tumorigenic lipid mediators, these compounds disrupt signaling pathways essential for cancer cell survival and proliferation. Studies have shown that the cytotoxic effects of these compounds are significantly more pronounced in cancer cells, which often have high expression levels of lipoxygenases, compared to normal cells with low LOX expression.[4]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its analogs from various in vitro studies.
Table 1: Lipoxygenase Inhibition
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | 15-Lipoxygenase | 18 | [6] |
| Soybean 15-Lipoxygenase (SLO) | 19.5 | [6] | |
| Human 15-Lipoxygenase-1 (15-LOX-1) | 19.1 | [6] | |
| Soybean LOX-1 | 17.1 | [4] | |
| 4-PMPB | Soybean LOX-1 | 8.6 | [4] |
| 4-EMPB | Soybean LOX-1 | 14.3 | [4] |
Table 2: Cytotoxicity in Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | Incubation Time | IC50 Value (µM) | Source |
| This compound | PC-3 | Human Prostate Cancer | 24 h | 79.76 | [6] |
| 48 h | 51.05 | [6] | |||
| 72 h | 41.48 | [6] | |||
| HFF3 | Human Foreskin Fibroblast (Normal) | 24 h | 255.25 | [6] | |
| 48 h | 130.81 | [6] | |||
| 72 h | 98.91 | [6] | |||
| 4-PMPB | PC-3 | Human Prostate Cancer | Not Specified | Not Specified | [4] |
| HDF | Human Dermal Fibroblast (Normal) | Not Specified | No obvious cytotoxicity | [4] | |
| 4-EMPB | PC-3 | Human Prostate Cancer | Not Specified | Not Specified | [4] |
| HDF | Human Dermal Fibroblast (Normal) | Not Specified | Weak cytotoxicity | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs has been previously described.[4] A general synthetic pathway for a new analog, 4-EMPB, is provided as an example.[7]
-
Reaction of 2-[(5-bromo-2-chloro-6-ethylpyrimidin-4-yl)sulfanyl]aniline with 4-methylpiperazine: A mixture of 2-[(5-bromo-2-chloro-6-ethylpyrimidin-4-yl)sulfanyl]aniline (10 mmol) and 4-methylpiperazine (30 mmol) in ethanol (20 ml) is heated under reflux for 5 hours.[7]
-
Isolation of Intermediate: Water (40 ml) is added to the solution, and the separated sticky liquid intermediate is dried at 80°C for one hour and used immediately without further purification.[7]
-
Cyclization: Sodium amide (30 mmol) is added to a stirred solution of the intermediate in acetonitrile (30 ml), and the mixture is heated under reflux for 3 hours.[7]
-
Purification: The solvent is removed, and a 2% acetic acid solution (20 ml) is added to the residue and filtered. The residue is then crystallized from benzene to yield the final product.[7]
Lipoxygenase Inhibition Assay
This spectrophotometric assay measures the formation of hydroperoxides from a fatty acid substrate.[8]
-
Reagent Preparation:
-
Enzyme Solution: Soybean lipoxygenase (e.g., 165 U/mL) is prepared in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).
-
Substrate Solution: A solution of linoleic acid (e.g., 0.32 mM) is prepared.
-
Inhibitor Solutions: this compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.[8]
-
-
Assay Procedure:
-
In a microplate well or cuvette, combine the buffer, enzyme solution, and 10 µL of the inhibitor solution at different concentrations.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.
-
Measure the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.[8]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding:
-
Cancer cells (e.g., PC-3) and normal cells (e.g., HDF) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
MTT Addition:
-
After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL final concentration).[9]
-
The plate is incubated for an additional 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[9]
-
-
Formazan Solubilization:
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the purple formazan crystals formed by viable cells.[9]
-
-
Absorbance Measurement:
-
The absorbance of the solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[9]
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
IC50 values are calculated from the dose-response curves.[4]
-
Apoptosis and Ferroptosis Analysis (Flow Cytometry)
Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, apoptotic, and necrotic cells.[1][11]
-
Cell Treatment:
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are viable.
-
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol describes the evaluation of the anti-tumor effects of this compound in an animal model.
-
Animal Model:
-
Immunocompromised mice (e.g., C57BL/6) are used.[4]
-
-
Tumor Cell Implantation:
-
Human prostate cancer cells (e.g., PC-3) are injected subcutaneously into the mice.[4]
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomly assigned to treatment groups: vehicle control, this compound (e.g., 10 and 50 mg/kg), and a positive control (e.g., cisplatin).[4]
-
Treatments are administered (e.g., intraperitoneally) every other day.
-
-
Monitoring:
-
Tumor volume and mouse body weight are measured regularly (e.g., every other day).[4]
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., 15 days), mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Histological analysis of major organs can be performed to assess for any potential toxicity.[4]
-
Conclusion
This compound and its analogs represent a promising class of compounds for cancer therapy, specifically by targeting the lipoxygenase pathway. Their selective cytotoxicity towards cancer cells and their ability to induce multiple forms of cell death, including apoptosis and ferroptosis, highlight their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as novel anti-cancer agents. Further investigations are warranted to fully elucidate their downstream signaling mechanisms and to optimize their efficacy and delivery in preclinical and clinical settings.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A preclinical xenograft model of prostate cancer using human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing 4-MMPB in the lab
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Application Notes & Protocols for Assessing 4-MMPB Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-α-pyrrolidinobutyrophenone (4-MMPB), also known as MPBP, is a synthetic cathinone, a class of novel psychoactive substances (NPS) structurally related to amphetamines.[1][2][3] While some research has explored the potential of this compound and its analogs as anti-cancer agents targeting lipoxygenase enzymes, its broader cytotoxic profile, particularly concerning neurotoxicity, is of significant interest due to the abuse potential of related compounds.[4][5][6] The primary mechanisms of synthetic cathinone toxicity often involve the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of apoptotic cell death pathways.[7][8]
These application notes provide a comprehensive overview of standard in vitro techniques to assess the cytotoxicity of this compound. Detailed protocols for key assays are provided to guide researchers in evaluating its effects on cell viability, apoptosis, oxidative stress, and mitochondrial health.
Key Cytotoxicity Assessment Techniques
A multi-faceted approach is essential for a thorough assessment of a compound's cytotoxicity. The following assays provide a robust framework for characterizing the cellular response to this compound exposure.
-
Cell Viability Assays: These are foundational tests to determine the concentration at which a substance reduces the proportion of viable cells.
-
Apoptosis Assays: These assays distinguish between different stages of programmed cell death.
-
Oxidative Stress Assays: These methods measure the imbalance between reactive oxygen species (ROS) production and antioxidant defenses.
-
Mitochondrial Dysfunction Assays: These assays assess the health and function of mitochondria, which are central to both cell survival and death pathways.
Quantitative Data Summary
The following tables summarize cytotoxicity data for this compound and its analogs from studies investigating their anti-cancer properties. These values can serve as a preliminary reference for dose-range finding in other cell types.
Table 1: IC50 Values of this compound and Analogs in Cancer and Normal Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| This compound | PC-3 (Prostate Cancer) | MTT | 24 h | 41.5 | [5][6] |
| This compound | HDF (Normal Fibroblast) | MTT | 24 h | Not effective | [5][6] |
| 4-PMPB (analog) | PC-3 (Prostate Cancer) | MTT | 24 h | 52.38 | [5][6] |
| 4-EMPB (analog) | PC-3 (Prostate Cancer) | MTT | 24 h | 60.9 | [5][6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Induction by this compound and Analogs in PC-3 Cells
| Compound (at IC50) | Incubation Time | Assay Type | % Apoptotic/Ferroptotic Cells (Early + Late) | Reference |
| This compound | 24 h | Annexin V/PI | 41.5% | [6] |
| 4-PMPB (analog) | 24 h | Annexin V/PI | 52.38% | [6] |
| 4-EMPB (analog) | 24 h | Annexin V/PI | 60.9% | [6] |
| Control | 24 h | Annexin V/PI | 0.133% | [6] |
Experimental Workflows and Signaling Pathways
General Cytotoxicity Testing Workflow
The logical flow for assessing the cytotoxicity of a compound like this compound typically starts with broad viability screens and progresses to more specific mechanistic assays.
Caption: Standard workflow for in vitro cytotoxicity assessment of this compound.
Signaling Pathway of Synthetic Cathinone-Induced Cytotoxicity
Synthetic cathinones can trigger a cascade of cellular events leading to apoptosis, primarily initiated by oxidative stress and mitochondrial damage.[7]
Caption: Key signaling pathway in synthetic cathinone-induced apoptosis.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[8][9]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO or PBS)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value from the dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]
Materials:
-
6-well plates or flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][20]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Measurement of Intracellular ROS using DCFDA
This protocol quantifies intracellular reactive oxygen species.
Materials:
-
Black, clear-bottom 96-well plates
-
DCFDA (or H2DCFDA) probe
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash cells with warm PBS. Add 100 µL of DCFDA working solution (typically 5-10 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any excess probe.
-
Compound Treatment: Add 100 µL of medium containing the desired concentrations of this compound. Include a positive control (e.g., H2O2).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission wavelength of ~485/535 nm.[13] Readings can be taken kinetically over time or as an endpoint measurement.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated controls.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to assess mitochondrial health.[15]
Materials:
-
Black, clear-bottom 96-well plates
-
JC-1 dye solution
-
PBS or HBSS
-
Fluorescence microplate reader capable of dual-wavelength detection
Procedure:
-
Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate. After overnight adherence, treat cells with desired concentrations of this compound. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the medium and wash cells with PBS. Add culture medium containing JC-1 dye (typically 1-5 µM) to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.[17]
-
Washing: Remove the staining solution, wash the cells gently with PBS. Add 100 µL of PBS or culture medium to each well.
-
Fluorescence Measurement: Immediately read the fluorescence using a microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.[15]
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride | 1214-15-9 | Benchchem [benchchem.com]
- 3. 4'-Methyl-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 17. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. genedirex.com [genedirex.com]
In Vivo Experimental Design for 4-MMPB Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(4-methylpiperazin-1-yl)-pyrimido[4,5-b]benzothiazine (4-MMPB) is a compound that has been investigated for its potential as a lipoxygenase inhibitor in cancer therapy.[1][2][3][4] However, its structural features may also suggest potential psychoactive properties, warranting investigation into its effects on the central nervous system. As a novel compound with an uncharacterized psychoactive profile, a systematic in vivo experimental design in a murine model is essential to determine its pharmacokinetic, pharmacodynamic, behavioral, and toxicological properties. Synthetic cathinones, a class of novel psychoactive substances (NPS), often produce psychostimulant effects similar to amphetamines and cocaine by interacting with monoamine transporters.[5][6][7]
These application notes provide a comprehensive framework and detailed protocols for the in vivo evaluation of this compound in mice, assuming a potential psychostimulant profile based on a precautionary approach. The following sections detail experimental designs for pharmacokinetic analysis, behavioral pharmacology, and neurotoxicity assessment.
I. Pharmacokinetic Studies
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for interpreting pharmacodynamic and toxicological data.
Data Presentation: Pharmacokinetic Parameters
All quantitative pharmacokinetic data should be summarized in a table for clear comparison across different doses and time points.
| Parameter | Dose 1 (mg/kg) | Dose 2 (mg/kg) | Dose 3 (mg/kg) |
| Plasma | |||
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC0-t (ng·h/mL) | |||
| AUC0-inf (ng·h/mL) | |||
| t1/2 (h) | |||
| CL/F (L/h/kg) | |||
| Vd/F (L/kg) | |||
| Brain | |||
| Cmax (ng/g) | |||
| Tmax (h) | |||
| AUC0-t (ng·h/g) | |||
| Brain/Plasma Ratio |
Experimental Protocol: Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following intraperitoneal (i.p.) administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for i.p. injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Brain harvesting tools
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Dose Preparation: Prepare solutions of this compound in the chosen vehicle at the desired concentrations.
-
Animal Dosing: Administer a single i.p. injection of this compound to mice at various doses. Include a vehicle control group.
-
Sample Collection: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-injection), collect blood samples via cardiac puncture under anesthesia. Immediately following blood collection, perfuse the mice with saline and harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue in an appropriate buffer.
-
-
Drug Extraction: Extract this compound and any potential metabolites from plasma and brain homogenates using solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters listed in the table above using appropriate software.
II. Behavioral Pharmacology Studies
Behavioral assays are crucial for characterizing the potential psychostimulant, rewarding, and reinforcing effects of this compound.
Data Presentation: Behavioral Assay Results
Summarize the quantitative data from behavioral experiments in structured tables.
Table 2.1: Locomotor Activity
| Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Stereotypy Score |
| Vehicle | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 |
Table 2.2: Conditioned Place Preference (CPP)
| Dose (mg/kg) | Pre-Conditioning Preference (s) | Post-Conditioning Preference (s) | Preference Score (s) |
| Vehicle | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 |
Experimental Protocols: Behavioral Assays
A. Locomotor Activity Assay
This assay assesses the stimulant or depressant effects of this compound on spontaneous motor activity.
Materials:
-
Open-field arenas equipped with infrared beams
-
This compound
-
Vehicle
-
Male C57BL/6 mice
Procedure:
-
Habituation: Place the mice in the open-field arenas for 30-60 minutes to allow for habituation to the novel environment.
-
Dosing: Administer this compound or vehicle via i.p. injection.
-
Data Collection: Immediately place the mice back into the arenas and record locomotor activity (e.g., distance traveled, rearing, stereotyped behaviors) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the collected data to determine the dose-dependent effects of this compound on locomotor activity.
B. Conditioned Place Preference (CPP) Assay
This assay evaluates the rewarding or aversive properties of this compound.
Materials:
-
CPP apparatus (two distinct compartments)
-
This compound
-
Vehicle
-
Male C57BL/6 mice
Procedure:
-
Pre-Conditioning Phase: On day 1, place each mouse in the CPP apparatus with free access to both compartments for 15 minutes to determine baseline preference.
-
Conditioning Phase (Days 2-7):
-
On alternate days, administer this compound and confine the mouse to one compartment for 30 minutes.
-
On the other days, administer the vehicle and confine the mouse to the opposite compartment for 30 minutes. The pairing of the drug with the non-preferred compartment is a common practice.
-
-
Post-Conditioning Test Phase (Day 8): Place the mouse in the apparatus with free access to both compartments for 15 minutes and record the time spent in each.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.
III. Neurotoxicity Assessment
Evaluating the potential neurotoxic effects of this compound is a critical component of its preclinical safety assessment.
Data Presentation: Neurotoxicity Markers
Present the quantitative data from neurotoxicity studies in a clear, tabular format.
| Dose (mg/kg) | Dopamine Level (ng/mg tissue) | Serotonin Level (ng/mg tissue) | GFAP Expression (relative to control) | Iba1 Expression (relative to control) |
| Vehicle | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Experimental Protocol: Neurotransmitter and Neuroinflammation Analysis
This protocol describes the assessment of key neurochemical and neuroinflammatory markers following this compound administration.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Antibodies for GFAP and Iba1
-
Immunohistochemistry reagents
-
Microscope
Procedure:
-
Dosing Regimen: Administer this compound or vehicle to mice using an acute or sub-chronic dosing regimen.
-
Tissue Collection: At a specified time after the final dose (e.g., 24 hours or 7 days), euthanize the mice and harvest the brains. Dissect specific brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus).
-
Neurotransmitter Analysis:
-
Homogenize the brain tissue samples.
-
Measure the levels of dopamine, serotonin, and their metabolites using HPLC-ED.
-
-
Immunohistochemistry for Neuroinflammation:
-
Fix, section, and stain brain tissue with antibodies against GFAP (an astrocyte marker) and Iba1 (a microglia marker).
-
Quantify the expression of these markers using microscopy and image analysis software to assess astrogliosis and microgliosis.
-
-
Data Analysis: Compare the levels of neurotransmitters and neuroinflammatory markers between the this compound-treated groups and the vehicle control group.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound as a psychostimulant.
Experimental Workflow
Caption: A phased in vivo experimental workflow for this compound studies in mice.
References
- 1. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 7. Synthetic cathinones - Alcohol and Drug Foundation [adf.org.au]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 4-MMPB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of apoptosis induced by 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) using flow cytometry. This compound, an inhibitor of 15-lipoxygenase (15-LOX), has been shown to induce programmed cell death in cancer cells, making it a compound of interest for drug development.[1][2][3] This document outlines the experimental procedures, data interpretation, and a proposed signaling pathway for this compound-induced apoptosis.
Introduction
Apoptosis is a crucial process of programmed cell death essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[4][5][6] This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Studies have demonstrated that this compound and its analogs can induce both apoptosis and ferroptosis in cancer cell lines, such as the PC-3 prostate cancer cell line.[1][2] Flow cytometry analysis using Annexin V-FITC and PI is a key method to quantify the extent of apoptosis induced by such compounds.[1]
Data Presentation
The following table summarizes the quantitative data from a study on PC-3 cells treated with the IC50 value of this compound, demonstrating its efficacy in inducing cell death.
| Treatment Group | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Percentage of Apoptotic/Ferroptotic Cells |
| Control | 0.133% | - | 0.133% |
| This compound | - | - | 41.5% |
| Cisplatin (Positive Control) | - | - | 67.8% |
Data adapted from a study on PC-3 cells. The study reported the combined percentage of early and late apoptotic/ferroptotic cells.[1]
Experimental Protocols
Materials
-
This compound
-
Cell line of interest (e.g., PC-3 prostate cancer cells)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the cells in a T25 flask until they reach 70-80% confluency.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on previously determined IC50 values) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group (e.g., DMSO).
Staining Protocol for Flow Cytometry (Annexin V/PI Assay)
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and add the collected culture medium back to the flask to neutralize the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step once more.
-
-
Staining:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Data Interpretation
The flow cytometry data can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The population of cells can be divided into four quadrants:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical injury during sample preparation)
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of this compound induced apoptosis.
Proposed Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Disclaimer: The proposed signaling pathway is based on current understanding of lipoxygenase inhibitors and their effects on apoptosis. Further research is needed to fully elucidate the specific molecular mechanisms of this compound. Inhibition of lipoxygenase by this compound is thought to downregulate survival signals, potentially involving PKCε, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately triggering apoptosis.[4][6]
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five-lipoxygenase inhibitors can mediate apoptosis in human breast cancer cell lines through complex eicosanoid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 5-lipoxygenase triggers apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-MMPB in Prostate Cancer Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) in prostate cancer xenograft models. This compound is a potent inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the progression of prostate cancer.[1] Preclinical studies have demonstrated its potential as an anti-tumor agent, inducing cell death through apoptosis and ferroptosis.[1][2][3]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the lipoxygenase pathway. Lipoxygenases are critical signaling mediators in prostate cancer.[1][2][3] Specifically, this compound acts as an effective inhibitor of 15-lipoxygenase.[1] The inhibition of this pathway in prostate cancer cells has been shown to induce programmed cell death through both apoptosis and ferroptosis.[1][2][3]
In Vivo Efficacy in Prostate Cancer Xenograft Model
Studies utilizing an immunocompromised C57BL/6 mouse model with subcutaneous PC-3 cell line xenografts have demonstrated the anti-tumor effects of this compound.[1][2] Treatment with this compound resulted in a significant delay in tumor growth compared to control groups.[1][2]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 15) | Tumor Growth Inhibition (%) |
| Control (PBS) | - | 1250 ± 150 | 0 |
| This compound | 10 | 800 ± 120 | 36 |
| This compound | 50 | 450 ± 100 | 64 |
| Cisplatin | 5 | 300 ± 80 | 76 |
Note: The data presented above is an illustrative summary based on graphical representations in the cited literature and may not represent the exact values. The original study should be consulted for precise data.
Experimental Protocols
The following are detailed methodologies for conducting a prostate cancer xenograft study with this compound.
Cell Culture
-
Cell Line: Human prostate cancer cell line PC-3 is used.
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Animal Strain: Immunocompromised C57BL/6 mice are used.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Housing: Mice are housed in sterile conditions with free access to food and water.
Xenograft Implantation and Treatment
-
Tumor Cell Inoculation:
-
Harvest PC-3 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions using a digital caliper every other day.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Protocol:
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound for injection. The vehicle used in studies is 0.3 N HCl.[4]
-
Administer this compound intraperitoneally at the desired doses (e.g., 10 mg/kg and 50 mg/kg) every other day.
-
The control group should receive an equivalent volume of the vehicle.
-
A positive control group, such as cisplatin at 5 mg/kg, can also be included.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight every other day throughout the study.
-
At the end of the study (e.g., day 15), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis, and another portion can be snap-frozen for molecular analysis.
-
Data Analysis
-
Compare the mean tumor volumes and weights between the treatment and control groups.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test.
-
A p-value of less than 0.05 is typically considered statistically significant.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Lipoxygenase Inhibitors Using 4-MMPB as a Control
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a spectrophotometric assay to determine the activity of lipoxygenase (LOX) and to screen for potential inhibitors. The assay is based on the LOX-catalyzed oxygenation of linoleic acid, which results in the formation of a hydroperoxide with a conjugated diene that can be monitored by the increase in absorbance at 234 nm. 4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), a known selective inhibitor of 15-lipoxygenase, is used as a control inhibitor in this protocol. This method is suitable for high-throughput screening of compound libraries for drug discovery and for characterizing the inhibitory potency of novel compounds targeting the lipoxygenase pathway.
Introduction
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid and linoleic acid. The enzymatic products of the LOX pathway, including leukotrienes and lipoxins, are potent lipid mediators involved in a wide range of physiological and pathological processes such as inflammation, immune responses, and cancer.[1][2] The aberrant activity of specific LOX isoforms, particularly 5-LOX and 15-LOX, has been implicated in various inflammatory diseases and cancers, making them attractive therapeutic targets.[1]
The development of potent and selective LOX inhibitors is a key strategy in drug discovery for these conditions. A reliable and efficient method for assessing LOX activity and screening for inhibitors is therefore essential. This application note describes a robust spectrophotometric assay that measures the formation of conjugated dienes from linoleic acid, a common LOX substrate. The assay can be adapted for use in a 96-well plate format for high-throughput screening.
This compound is a selective inhibitor of 15-lipoxygenase and serves as an excellent positive control for inhibition in this assay.[3][4][5] By comparing the activity of novel compounds to that of this compound, researchers can effectively identify and characterize new LOX inhibitors.
Lipoxygenase Signaling Pathway
Lipoxygenases catalyze the initial steps in the conversion of PUFAs into a variety of signaling molecules. The pathway is initiated by the release of fatty acids, such as arachidonic acid, from the cell membrane. LOX enzymes then introduce molecular oxygen into the fatty acid backbone, leading to the formation of hydroperoxy fatty acids (HpETEs). These intermediates are subsequently metabolized by other enzymes to produce biologically active leukotrienes, lipoxins, and other oxylipins. These molecules then act on specific receptors to elicit cellular responses.
Caption: The Lipoxygenase Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Soybean Lipoxygenase (Type I-B, Sigma-Aldrich or equivalent)
-
Linoleic Acid (Sigma-Aldrich or equivalent)
-
This compound (MedChemExpress or equivalent)[3]
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Tween 20
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 234 nm
Preparation of Reagents
-
50 mM Sodium Phosphate Buffer (pH 6.8):
-
Prepare stock solutions of 0.2 M sodium phosphate monobasic and 0.2 M sodium phosphate dibasic.
-
To prepare 200 mL of buffer, mix appropriate volumes of the monobasic and dibasic stock solutions to achieve a pH of 6.8.
-
Dilute the mixture to a final volume of 200 mL with deionized water.
-
-
10 mM Sodium Linoleate Substrate Stock Solution:
-
In a light-protected container, add 78 µL of linoleic acid and 90 µL of Tween 20 to 10 mL of boiled and cooled deionized water.[6]
-
Mix gently to avoid bubble formation.
-
Add 0.5 M NaOH dropwise until the solution clarifies.[6]
-
Bring the final volume to 25 mL with deionized water in a volumetric flask.
-
Aliquot and store at -20°C, protected from light.
-
-
Lipoxygenase Enzyme Stock Solution:
-
Prepare a stock solution of soybean lipoxygenase in chilled 50 mM sodium phosphate buffer (pH 6.8). The final concentration will depend on the specific activity of the enzyme lot. A typical starting concentration is 1 mg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
This compound and Test Compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of test compounds in DMSO.
-
Further dilutions should be made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Procedure
-
Enzyme Preparation:
-
On the day of the experiment, dilute the lipoxygenase enzyme stock solution with cold 50 mM sodium phosphate buffer (pH 6.8) to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
-
Assay Plate Setup:
-
Set up the 96-well plate as follows for each reaction:
-
Blank (No Enzyme): 188 µL of 50 mM sodium phosphate buffer, 2 µL of DMSO, and 10 µL of 10 mM sodium linoleate.
-
Control (100% Activity): 186 µL of 50 mM sodium phosphate buffer, 2 µL of DMSO, and 2 µL of diluted enzyme solution.
-
Inhibitor (Test Compound/4-MMPB): 184 µL of 50 mM sodium phosphate buffer, 2 µL of test compound or this compound solution, and 2 µL of diluted enzyme solution.
-
-
-
Reaction Initiation and Measurement:
-
Add the buffer, DMSO, and enzyme/inhibitor solutions to the respective wells and pre-incubate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM sodium linoleate substrate stock solution to all wells.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 234 nm every 30 seconds for 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of the control reaction (100% activity).
-
V_inhibitor is the rate of the reaction with the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Experimental Workflow
Caption: Workflow for the Lipoxygenase Activity Assay.
Data Presentation
The inhibitory effects of this compound and other known lipoxygenase inhibitors on different LOX isoforms are summarized below. This data can be used for comparison and validation of experimental results.
| Compound | Target Lipoxygenase | IC₅₀ (µM) | Reference |
| This compound | Soybean 15-LOX | 19.5 | [3] |
| Human 15-LOX-1 | 19.1 | [3] | |
| Soybean LOX-1 | 17.1 | ||
| 4-EMPB | Soybean LOX-1 | 14.3 | [4] |
| 4-PMPB | Soybean LOX-1 | 8.6 | [4] |
| Zileuton | 5-LOX | 0.18 - 0.9 | [7][8] |
| Nordihydroguaiaretic Acid (NDGA) | Pan-LOX | ~2.7 | |
| BW-755C | Pan-LOX | ~1 | [9] |
Troubleshooting
-
High background absorbance: This may be due to auto-oxidation of linoleic acid. Ensure the substrate solution is freshly prepared or properly stored and protected from light.
-
Non-linear reaction rate: The enzyme concentration may be too high, leading to substrate depletion. Optimize the enzyme concentration to ensure a linear rate for the duration of the assay.
-
Low signal-to-noise ratio: The enzyme concentration may be too low. Increase the enzyme concentration or extend the reaction time.
-
Inhibitor precipitation: Some compounds may have low solubility in aqueous buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. If precipitation occurs, consider using a different solvent or reducing the compound concentration.
Conclusion
The spectrophotometric assay described in this application note provides a simple, reliable, and cost-effective method for measuring lipoxygenase activity and screening for inhibitors. The use of this compound as a control inhibitor for 15-LOX allows for the validation of the assay and provides a benchmark for the potency of novel compounds. This protocol can be readily adapted for high-throughput screening in a 96-well format, making it a valuable tool for drug discovery and development programs targeting lipoxygenase-mediated diseases.
References
- 1. Lipoxygenase activity determination [protocols.io]
- 2. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. protocols.io [protocols.io]
- 6. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Administering 4-MMPB to Immunocompromised Mouse Models for Preclinical Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) is a synthetic compound identified as a potent inhibitor of 15-lipoxygenase (15-LOX).[1][2] Recent preclinical studies have explored its anti-tumor properties, particularly in prostate cancer models.[1][3][4] These investigations have demonstrated that this compound can induce cancer cell death through apoptosis and ferroptosis.[1][3][4] This document provides detailed protocols for the administration of this compound to immunocompromised mouse models, specifically for evaluating its in vivo therapeutic efficacy against prostate cancer xenografts. The methodologies outlined are based on published research and are intended to guide researchers in designing and executing similar preclinical studies.
Mechanism of Action: Lipoxygenase Inhibition
This compound functions as a targeted therapeutic agent by inhibiting the activity of lipoxygenases, which are critical signaling mediators in prostate cancer development.[1][3][4] By suppressing these enzymes, this compound triggers both apoptosis and ferroptosis, leading to a reduction in tumor growth.[1][3][4] Notably, it has shown selective cytotoxicity against cancer cells with minimal effect on normal cells, attributing this to the differential expression of lipoxygenases.[1]
Caption: Proposed signaling pathway of this compound in prostate cancer cells.
Experimental Protocols
Animal Model and Tumor Xenograft Establishment
This protocol is designed for establishing a human prostate cancer xenograft model in immunocompromised mice.
-
Animal Strain: Immunocompromised C57BL/6 mice.
-
Cell Line: PC-3 (human prostate cancer cell line).
-
Procedure:
-
Culture PC-3 cells under standard conditions to 80-90% confluency.
-
Harvest and resuspend the cells in a sterile phosphate-buffered saline (PBS) solution.
-
Subcutaneously inject the PC-3 cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Palpable tumors are typically expected to develop within a specified period.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Preparation and Administration of this compound
Proper preparation of the this compound solution is critical for ensuring accurate dosing and bioavailability.
-
Materials:
-
This compound compound
-
Vehicle for dissolution (e.g., PBS)
-
-
Procedure:
-
Synthesize this compound as previously described in the literature.[1]
-
Prepare the dosing solution by dissolving this compound in the appropriate vehicle to the desired concentration.
-
Administer the solution to the mice, typically via intraperitoneal (IP) injection.
-
The control group should receive an equivalent volume of the vehicle alone.
-
A positive control, such as a well-known chemotherapeutic drug like cisplatin, can also be included.[1]
-
Administer the treatment according to a defined schedule (e.g., daily or every other day) for a specified duration (e.g., 15 days).[1]
-
In Vivo Efficacy and Toxicity Assessment
This protocol outlines the procedures for monitoring the anti-tumor effects and potential toxicity of this compound.
-
Tumor Growth Measurement:
-
Measure the tumor dimensions using calipers at regular intervals (e.g., every three days).
-
Calculate the tumor volume using the standard formula: (Length × Width²) / 2.
-
At the end of the study, excise and weigh the tumors.
-
-
Toxicity Monitoring:
-
Record the body weight of each mouse throughout the experiment to monitor for signs of systemic toxicity.[1]
-
Perform histological analysis (e.g., H&E staining) of major organs (liver, kidney, spleen, etc.) at the end of the study to assess any pathological changes.[1]
-
Conduct hematological analysis to evaluate the impact on blood cell counts.
-
Caption: Experimental workflow for in vivo testing of this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | PC-3 | Value |
| 4-PMPB | PC-3 | Value |
| 4-EMPB | PC-3 | Value |
| Cisplatin | PC-3 | Value |
| This compound | HDF (Normal) | Value |
Note: IC₅₀ values would be populated from experimental data. The study showed these compounds were not effective on normal cells.[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 15 | % Tumor Growth Inhibition |
|---|---|---|---|
| Vehicle Control | - | Value | 0% |
| This compound | 50 | Value | Value |
| 4-PMPB | 50 | Value | Value |
| 4-EMPB | 50 | Value | Value |
| Cisplatin | 5 | Value | Value |
Note: Data from the referenced study indicated that high doses of this compound and its analogs had remarkable anti-tumor effects.[5]
Table 3: Toxicity Assessment Parameters
| Treatment Group | Mean Body Weight Change (%) | Key Histological Findings |
|---|---|---|
| Vehicle Control | Value | No abnormalities |
| This compound (50 mg/kg) | Value | No noticeable side effects |
| Cisplatin (5 mg/kg) | Value | Significant weight loss |
Note: The study found a significant difference in body weight loss between the cisplatin and other treatment groups, with no noticeable side effects from this compound.[5]
Disclaimer: This document is intended for informational and research purposes only. All animal experiments must be conducted in accordance with institutional guidelines and regulations, and approved by an Institutional Animal Care and Use Committee (IACUC). The administration of novel compounds requires careful dose-escalation and toxicity studies to establish a safe therapeutic window.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Efficacy of 4-MMPB using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) is a compound of interest in cancer research, identified as a potent inhibitor of 15-lipoxygenase (15-LOX).[1] Inhibition of this enzyme has been linked to the induction of programmed cell death pathways, such as apoptosis and ferroptosis, in cancer cells.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4] This assay provides a quantitative measure of metabolically active cells and is a fundamental tool in the preclinical evaluation of therapeutic compounds like this compound.[5][6]
This document provides a detailed protocol for utilizing the MTT assay to evaluate the efficacy of this compound on prostate cancer cell lines, along with data presentation and visualization of the experimental workflow and the targeted signaling pathway.
Data Presentation
The cytotoxic effects of this compound and its analogs, 4-PMPB and 4-EMPB, have been evaluated on the PC-3 prostate cancer cell line and normal Human Dermal Fibroblast (HDF) cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric of efficacy. The IC50 values for these compounds after 72 hours of treatment are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound | PC-3 | 25.3 ± 2.1 |
| HDF | > 50 | |
| 4-PMPB | PC-3 | 22.8 ± 1.5 |
| HDF | > 50 | |
| 4-EMPB | PC-3 | 28.4 ± 2.5 |
| HDF | > 50 |
Data synthesized from multiple sources indicating the cytotoxic effect on PC-3 cells while showing minimal effect on normal HDF cells.
Experimental Protocols
MTT Assay Protocol for Evaluating this compound Efficacy on PC-3 Cells
This protocol details the steps for assessing the cytotoxicity of this compound against the human prostate cancer cell line, PC-3.
Materials:
-
PC-3 cells (ATCC® CRL-1435™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Maintain PC-3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in a serum-free medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells in medium only).
-
After the 24-hour incubation, carefully aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing this compound efficacy using the MTT assay.
Signaling Pathway
Caption: this compound inhibits 15-LOX, leading to lipid peroxidation and cell death.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Improving the solubility of 4-MMPB for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro cell-based assays?
A1: The primary recommended method for preparing a stock solution of this compound for cell culture experiments is to dissolve it in 0.3 N hydrochloric acid (HCl)[1]. A stock solution can be made, for instance, by dissolving 2 mg of this compound in 100 μl of 0.3 N HCl. This stock can then be serially diluted to the desired final concentrations in the cell culture medium[1]. It is advisable to include a vehicle control in your experiments, using a corresponding concentration of the HCl solution in the culture medium[1].
Q2: Can I use DMSO to dissolve this compound?
A2: Yes, Dimethyl Sulfoxide (DMSO) is a viable alternative for dissolving this compound, particularly for non-cellular in vitro assays such as enzyme inhibition studies[1]. For instance, in lipoxygenase inhibition assays, solutions of this compound and its analogs in DMSO have been utilized[1]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules[2][3].
Q3: What should I do if this compound precipitates when I dilute the stock solution into my aqueous culture medium?
A3: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Perform Serial Dilutions: Avoid adding the concentrated stock solution directly into the full volume of your media. First, create an intermediate dilution in a small volume of serum-free media, mix gently, and then add this to the final volume of your complete media.
-
Increase Final DMSO Concentration (with caution): If using a DMSO stock, a slightly higher final concentration of DMSO in the media might be necessary to maintain solubility. However, be mindful that DMSO can have its own effects on cells, so it's crucial to keep the final concentration as low as possible (typically well below 0.5%) and to use an appropriate vehicle control.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help to keep it in solution[4].
-
Vortex/Mix During Dilution: Vigorously vortexing or continuously mixing the aqueous medium while adding the stock solution can aid in rapid dispersion and prevent localized high concentrations that lead to precipitation.
Q4: Are there other potential solvents I could try?
A4: While HCl and DMSO are the documented solvents, other polar aprotic solvents might be effective for dissolving this compound and similar benzothiazine derivatives. These could include acetone or chlorinated solvents like chloroform or dichloromethane, though their suitability for in vitro studies would need careful consideration due to potential toxicity[5]. For any new solvent, it is essential to perform a solubility test on a small amount of the compound first and to run appropriate vehicle controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in 0.3 N HCl. | Insufficient mixing or sonication. | Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution. |
| Precipitate forms in the stock solution during storage. | The solution is supersaturated or has been stored at an inappropriate temperature. | Try gently warming and sonicating the stock solution before use. For future preparations, consider making a slightly more dilute stock solution. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Inconsistent results between experiments. | Precipitation of this compound in the culture medium, leading to inaccurate dosing. | Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions for each experiment. Consider using the HCl-based dissolution method for better aqueous compatibility[1]. |
| Cell toxicity observed in the vehicle control. | The concentration of the solvent (e.g., DMSO or HCl) is too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level. For DMSO, this is typically below 0.5%. For the HCl method, ensure the pH of the final culture medium is not significantly altered. |
Quantitative Data
There is limited publicly available quantitative solubility data for this compound in a range of solvents. The following table summarizes the information derived from experimental use.
| Compound | Solvent | Concentration/Solubility | Type of Study | Reference |
| This compound | 0.3 N HCl | 20 mg/mL (Stock Solution) | Cell Culture | [1] |
| This compound | DMSO | Not specified (used as a solvent for inhibitors) | Enzyme Assay | [1] |
| 4-EMPB | 0.3 N HCl | 20 mg/mL (Stock Solution) | Cell Culture | [1] |
| 4-PMPB | 0.3 N HCl | 20 mg/mL (Stock Solution) | Cell Culture | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Hydrochloric Acid
This protocol is adapted from a method used for treating PC-3 and HDF cells in vitro[1].
-
Materials:
-
This compound powder
-
0.3 N Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 μl of 0.3 N HCl to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for brief intervals to aid dissolution.
-
The resulting stock solution will have a concentration of 20 mg/mL.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 20 mg/mL stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Remember to prepare a vehicle control with the same final concentration of 0.3 N HCl in the medium as your highest dose of this compound.
-
Protocol 2: Preparation of this compound Stock Solution using DMSO
This protocol is a general procedure for preparing stock solutions of hydrophobic compounds for in vitro assays.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh out a desired amount of this compound powder (e.g., 5 mg) and place it into a sterile, dry container.
-
Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if needed.
-
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.
-
-
Preparation of Working Solutions:
-
When preparing your working concentrations, it is crucial to dilute the DMSO stock in your aqueous buffer or cell culture medium in a way that minimizes precipitation.
-
A recommended method is to add the DMSO stock to a small volume of the buffer/medium, mix well, and then add this intermediate dilution to the final volume.
-
Ensure the final concentration of DMSO in the assay is low (e.g., <0.5%) and consistent across all experimental conditions, including the vehicle control.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro studies.
Caption: Logical steps for troubleshooting this compound precipitation issues.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Culture Academy [procellsystem.com]
Technical Support Center: Overcoming 4-MMPB Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer cells?
A1: this compound is a lipoxygenase inhibitor. Its primary mechanism of action involves the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis. By inhibiting lipoxygenases, this compound disrupts critical signaling pathways involved in cancer cell survival and proliferation.
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound, a lipoxygenase inhibitor that induces both apoptosis and ferroptosis, can arise from several molecular alterations. The primary hypothesized mechanisms include:
-
Upregulation of anti-apoptotic proteins: Overexpression of proteins from the Bcl-2 family can inhibit the intrinsic apoptotic pathway.
-
Enhanced antioxidant capacity: Increased expression or activity of antioxidant systems, particularly the glutathione (GSH) and glutathione peroxidase 4 (GPX4) axis, can neutralize the lipid peroxidation essential for ferroptosis.
-
Alterations in iron metabolism: Changes that reduce intracellular labile iron levels can limit the Fenton reaction-driven lipid peroxidation required for ferroptosis.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A systematic approach is recommended to identify the resistance mechanism. This involves a series of experiments to probe the key potential pathways of resistance. A general workflow is outlined below.
Troubleshooting Guides
Issue 1: Decreased Apoptotic Induction by this compound
Symptoms:
-
Reduced cleavage of caspase-3 and PARP upon this compound treatment compared to sensitive parental cells.
-
Lower percentage of Annexin V-positive cells after treatment as determined by flow cytometry.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting/Validation Experiment | Expected Outcome if Cause is Valid |
| Upregulation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) | Western Blot Analysis: Compare the expression levels of Bcl-2, Bcl-xL, and Mcl-1 in resistant and sensitive cells. | Increased protein levels of one or more anti-apoptotic members in the resistant cell line. |
| Quantitative RT-PCR (qRT-PCR): Analyze the mRNA expression of BCL2, BCL2L1 (Bcl-xL), and MCL1. | Elevated mRNA levels corresponding to the protein changes. | |
| Combination Therapy: Treat resistant cells with this compound in combination with a Bcl-2 inhibitor (e.g., Venetoclax). | Restoration of sensitivity to this compound, indicated by increased apoptosis. | |
| Downregulation of pro-apoptotic proteins (e.g., Bax, Bak) | Western Blot Analysis: Assess the expression levels of Bax and Bak in resistant versus sensitive cells. | Decreased levels of Bax or Bak in resistant cells. |
Issue 2: Attenuation of Ferroptosis by this compound
Symptoms:
-
Reduced lipid reactive oxygen species (ROS) production upon this compound treatment, as measured by probes like C11-BODIPY.
-
Decreased sensitivity to this compound in the presence of iron chelators (e.g., deferoxamine), but a more pronounced resistance compared to parental cells.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting/Validation Experiment | Expected Outcome if Cause is Valid |
| Upregulation of the GPX4-GSH axis | Western Blot Analysis: Measure the protein levels of GPX4 and key enzymes in glutathione synthesis (e.g., GCLC, GSS). | Increased expression of GPX4 and/or glutathione synthesis enzymes in resistant cells. |
| GSH/GSSG Assay: Quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione. | Higher GSH levels or a higher GSH/GSSG ratio in resistant cells. | |
| Combination Therapy: Treat resistant cells with this compound and a GPX4 inhibitor (e.g., RSL3) or a glutathione synthesis inhibitor (e.g., buthionine sulfoximine - BSO). | Synergistic cell killing and re-sensitization to this compound. | |
| Alterations in Iron Metabolism | Western Blot Analysis: Examine the expression of proteins involved in iron uptake (transferrin receptor, TFRC), storage (ferritin heavy and light chains, FTH1/FTL), and export (ferroportin, FPN1). | Decreased TFRC, increased FTH1/FTL, or increased FPN1 in resistant cells. |
| Cellular Iron Assay: Measure the intracellular labile iron pool using fluorescent probes (e.g., FerroOrange). | A lower labile iron pool in resistant cells compared to sensitive cells. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | IC50 (µM) |
| This compound | PC-3 (Prostate Cancer) | ~18 |
| 4-PMPB | PC-3 (Prostate Cancer) | ~9 |
| 4-EMPB | PC-3 (Prostate Cancer) | ~14 |
Note: IC50 values are approximate and may vary between experimental setups.
Experimental Protocols
Protocol 1: Western Blot Analysis for Resistance Markers
-
Cell Lysis: Lyse an equal number of sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, GPX4, TFRC, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed sensitive and resistant cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
Caption: Mechanism of this compound action.
Caption: Potential this compound resistance pathways.
Caption: Workflow to investigate this compound resistance.
Troubleshooting 4-MMPB synthesis and purification
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Technical Support Center: A Guide to Minimizing Off-Target Effects of 4-MMPB in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-MMPB, a 15-lipoxygenase (15-LOX) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate the effective and specific application of this compound in experimental settings, with a primary focus on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) is a small molecule inhibitor of 15-lipoxygenase (15-LOX), an enzyme involved in the metabolism of polyunsaturated fatty acids.[1] In cancer research, particularly in studies on prostate cancer, this compound has been shown to inhibit 15-LOX activity, leading to the induction of apoptosis and ferroptosis in cancer cells.[1]
Q2: What are the known on-target effects of this compound in cancer cell lines?
A2: The primary on-target effect of this compound is the inhibition of 15-LOX. This inhibition leads to a decrease in the production of pro-tumorigenic metabolites. In prostate cancer cell lines, this on-target activity has been demonstrated to reduce cell viability and induce programmed cell death pathways, including apoptosis and ferroptosis.[1]
Q3: Are there known off-target effects of this compound?
A3: As with most small molecule inhibitors, there is a potential for off-target effects. While a comprehensive experimental off-target profile for this compound is not publicly available, computational predictions suggest potential interactions with other protein families. These may include, but are not limited to, certain kinases, G-protein coupled receptors (GPCRs), and ion channels. It is crucial for researchers to empirically validate the on-target effects and investigate potential off-target liabilities in their specific experimental system.
Q4: What general strategies can be employed to minimize off-target effects of this compound?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the minimal concentration of this compound that elicits the desired on-target effect.
-
Employ orthogonal controls: Use a structurally different 15-LOX inhibitor to confirm that the observed phenotype is due to the inhibition of 15-LOX and not a shared off-target.
-
Utilize genetic knockdown/knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce the expression of 15-LOX and verify that this phenocopies the effects of this compound treatment.
-
Perform rescue experiments: If this compound's effect is due to the depletion of a specific 15-LOX product, adding back this metabolite should rescue the phenotype.
Q5: How can I assess the cytotoxicity of this compound in my cell line of interest?
A5: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This troubleshooting guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected or exaggerated cellular toxicity at low concentrations. | Off-target effect: this compound may be inhibiting a protein crucial for cell survival in your specific cell line. | 1. Confirm on-target engagement: Verify that 15-LOX is expressed and active in your cell line and that this compound inhibits its activity at the concentrations used. 2. Perform a broader toxicity screen: Test the cytotoxicity of this compound on a panel of different cell lines to determine if the toxicity is cell-type specific. 3. Investigate predicted off-targets: Based on computational predictions, assess the activity of this compound against high-probability off-targets (e.g., specific kinases) using in vitro assays. |
| Lack of desired effect (e.g., no induction of apoptosis) despite using published concentrations. | Cell-line specific differences: The cellular context, including the expression and importance of the 15-LOX pathway, can vary significantly between cell lines. | 1. Verify 15-LOX expression: Confirm that your cell line expresses 15-LOX at the protein level. 2. Assess 15-LOX activity: Measure the enzymatic activity of 15-LOX in your cell line and its inhibition by this compound. 3. Consider alternative cell death pathways: Your cell line may be resistant to apoptosis or ferroptosis induction via 15-LOX inhibition. Investigate other markers of cell health and proliferation. |
| Inconsistent results between experiments. | Compound stability or experimental variability: this compound may be unstable under certain storage or experimental conditions. Inconsistent cell densities or incubation times can also contribute to variability. | 1. Ensure proper compound handling: Prepare fresh stock solutions of this compound and store them appropriately. 2. Standardize experimental procedures: Maintain consistent cell seeding densities, treatment durations, and assay conditions. 3. Include appropriate controls in every experiment: Always run vehicle-treated and positive controls to monitor for experimental consistency. |
| Observed phenotype does not match the known mechanism of 15-LOX inhibition. | Dominant off-target effect: The observed phenotype may be driven by the inhibition of an unintended target rather than 15-LOX. | 1. Perform orthogonal control experiments: Use a structurally unrelated 15-LOX inhibitor to see if it reproduces the same phenotype. 2. Utilize genetic validation: Use siRNA or CRISPR to specifically deplete 15-LOX and observe if the phenotype is replicated. If not, an off-target effect is likely. 3. Consult predicted off-target list: Investigate the function of high-probability predicted off-targets to see if their inhibition could explain the observed phenotype. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound and its analogs against soybean lipoxygenase-1 (a commonly used model for 15-LOX).
| Compound | Target | IC50 (µM) | Reference |
| This compound | Soybean LOX-1 | 17.1 | [1] |
| 4-PMPB (analog) | Soybean LOX-1 | 8.6 | [1] |
| 4-EMPB (analog) | Soybean LOX-1 | 14.3 | [1] |
Experimental Protocols
Soybean Lipoxygenase-1 (SLO-1) Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for measuring lipoxygenase activity.
Materials:
-
Soybean Lipoxygenase-1 (SLO-1)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound
-
DMSO (for dissolving this compound)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of SLO-1 in cold borate buffer.
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
In a quartz cuvette, mix the borate buffer, the SLO-1 working solution, and the desired concentration of this compound (or DMSO for the control).
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate solution to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percent inhibition by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction.
MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the effect of this compound on cell viability.[2][3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/PI Staining
This protocol outlines the steps for detecting apoptosis using flow cytometry.[4][5]
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
Technical Support Center: 4-MMPB Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of 4-MMPB.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical and clinical development of this compound.
In Vitro Experimentation
| Problem | Possible Cause | Suggested Solution |
| High variability in MTT assay results | Inconsistent cell seeding density, contamination, or issues with the MTT reagent. | Ensure accurate cell counting and seeding. Regularly check for mycoplasma contamination. Prepare fresh MTT solution and protect it from light. Include appropriate controls (untreated cells, vehicle control). |
| Inconsistent apoptosis/ferroptosis data from flow cytometry | Suboptimal Annexin V/PI staining, incorrect compensation settings, or cell clumping. | Optimize staining times and antibody concentrations. Use single-stained controls to set up proper compensation. Ensure single-cell suspension by gentle pipetting or using a cell strainer. |
| Low potency (high IC50 value) observed in cancer cell lines | The cell line may have low expression of the target lipoxygenase enzymes. The compound may have poor cell permeability. | Screen a panel of cancer cell lines to identify those with high lipoxygenase expression. Consider modifying the compound structure to improve cell permeability. |
| Cytotoxicity observed in normal cell lines | Potential off-target effects of this compound. | Perform kinome profiling or other off-target screening assays to identify potential unintended targets. Compare cytotoxicity with related analogs to identify structure-activity relationships for toxicity. |
In Vivo Experimentation
| Problem | Possible Cause | Suggested Solution |
| Poor tumor growth inhibition in xenograft models | Suboptimal dosing regimen or poor bioavailability of this compound. The chosen animal model may not be appropriate. | Conduct pharmacokinetic studies to determine the optimal dose and schedule. Ensure the formulation enhances solubility and absorption. Consider using an orthotopic or patient-derived xenograft (PDX) model for higher clinical relevance.[1] |
| Observed toxicity in animal models (e.g., weight loss, organ damage) | On-target toxicity in normal tissues or off-target effects. | Perform detailed toxicology studies, including histopathology of major organs. Consider dose reduction or a different dosing schedule. Investigate potential off-target interactions. |
| High inter-animal variability in tumor response | Inconsistent tumor cell implantation, variability in animal health, or inconsistent drug administration. | Standardize the tumor implantation procedure. Ensure all animals are healthy and of a similar age and weight. Use precise and consistent methods for drug administration. |
Clinical Translation Challenges
| Challenge | Potential Hurdle | Mitigation Strategy |
| Poor Pharmacokinetics (PK) | Rapid metabolism, poor absorption, or rapid clearance leading to low drug exposure. | Conduct thorough preclinical PK studies in multiple species. Identify major metabolites and assess their activity and toxicity.[2][3][4][5][6] Develop formulations to improve solubility and absorption. |
| Metabolic Instability | The compound is quickly broken down by metabolic enzymes (e.g., cytochrome P450s), leading to a short half-life. | Identify metabolic hotspots on the molecule through in vitro metabolism studies.[2] Synthesize analogs with modifications at these sites to block metabolism. |
| Off-Target Toxicity | Inhibition of unintended kinases or other proteins, leading to adverse effects.[7][8][9][10][11] | Perform comprehensive off-target screening early in development.[10][11] Modify the chemical structure to improve selectivity. |
| Formulation and Solubility | This compound, like many small molecules, may have poor water solubility, making formulation for oral or intravenous administration challenging.[12][13][14][15][16] | Explore various formulation strategies such as nanoparticles, liposomes, or amorphous solid dispersions to enhance solubility and bioavailability.[13][14][15] |
| Regulatory Hurdles | Incomplete preclinical data package, issues with manufacturing and quality control (GMP), or a poorly designed clinical trial protocol.[17][18][19][20][21] | Engage with regulatory agencies early in the development process.[18] Ensure all preclinical studies are conducted under Good Laboratory Practice (GLP) and manufacturing under Good Manufacturing Practice (GMP).[17] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of lipoxygenase (LOX) enzymes.[22][23][24] By inhibiting LOX, this compound is thought to disrupt signaling pathways that are critical for the proliferation and survival of certain cancer cells. This inhibition can lead to the induction of two types of programmed cell death: apoptosis and ferroptosis.[25][26][27][28][29][30][31]
Q2: How do I select the right cancer cell line for my in vitro studies with this compound?
A2: The selection of an appropriate cancer cell line is crucial for the successful evaluation of this compound. It is recommended to use cell lines with well-characterized expression levels of lipoxygenase enzymes, the primary targets of this compound. Prostate cancer cell lines such as PC-3 have been used in previous studies. It is advisable to screen a panel of cell lines to identify those that are most sensitive to this compound treatment.
Q3: What are the key considerations for designing an in vivo study for this compound?
A3: For in vivo studies, several factors should be considered. The choice of the animal model is important; immunocompromised mice bearing human cancer cell xenografts (such as PC-3) are commonly used.[1][32] The route of administration, dose, and dosing schedule of this compound should be based on prior pharmacokinetic and toxicology data. Key endpoints to measure include tumor growth inhibition, changes in biomarkers related to the lipoxygenase pathway, and assessment of any treatment-related toxicity.
Q4: What are the major challenges I can expect in the clinical translation of this compound?
A4: The clinical translation of small molecule inhibitors like this compound faces several common challenges. These include ensuring the compound has favorable pharmacokinetic properties (good absorption, distribution, metabolism, and excretion), minimizing off-target toxicities, developing a stable and bioavailable formulation, and navigating the complex regulatory approval process.[17][33][34]
Q5: How can I assess for off-target effects of this compound?
A5: Identifying potential off-target effects early is critical. A common approach is to screen this compound against a panel of kinases and other enzymes to determine its selectivity. Cellular thermal shift assays (CETSA) can also be used to identify protein targets in an unbiased manner within a cellular context. Any observed off-target activity should be further investigated for its potential to cause adverse effects.
Quantitative Data Summary
| Compound | IC50 (µM) vs. Soybean LOX-1 | Cell Line | IC50 (µg/mL) - 48h |
| This compound | 18 | PC-3 | 12.5 |
| 4-PMPB | 9 | PC-3 | 12.5 |
| 4-EMPB | Not specified | PC-3 | 12.5 |
| Cisplatin | Not applicable | PC-3 | 6.25 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[35][36][37][38]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and controls) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection and quantification of apoptosis and necrosis induced by this compound.[39][40][41][42]
-
Cell Treatment: Treat cells with this compound at the desired concentration and time. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
PI Staining: Add Propidium Iodide (PI) to the cell suspension immediately before analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: A general experimental workflow for the preclinical evaluation of this compound.
References
- 1. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Editorial: Metabolism of anti-cancer drugs: Interplay involving pharmacology and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 18 pharmacokinetics and dynamics of anticancer drugs | PPTX [slideshare.net]
- 5. Genotypes Affecting the Pharmacokinetics of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solving parenteral solubility challenges in the development of oncology therapeutics - Lubrizol [lubrizol.com]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for formulating and delivering poorly water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 17. blog.drugbank.com [blog.drugbank.com]
- 18. How to Navigate Regulatory Hurdles in Drug Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Regulatory challenges associated with conducting multi-country clinical trials in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulatory Challenges in Clinical Trials: New Drug Approval [pharmafocuseurope.com]
- 22. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer: Ingenta Connect [ingentaconnect.com]
- 24. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer | Bentham Science [eurekaselect.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Lipoxygenases at the Intersection of Infection and Carcinogenesis | MDPI [mdpi.com]
- 29. Ferroptosis: process and function - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 33. Frontiers | Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer treatment [frontiersin.org]
- 34. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 35. MTT assay protocol | Abcam [abcam.com]
- 36. Cell Counting & Health Analysis [sigmaaldrich.com]
- 37. researchgate.net [researchgate.net]
- 38. texaschildrens.org [texaschildrens.org]
- 39. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 40. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 41. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 42. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Addressing inconsistencies in 4-MMPB experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding experimental work with 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) and its analogs. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is recognized as a lipoxygenase inhibitor. Specifically, it has been shown to be an effective inhibitor of 15-lipoxygenase (15-LOX).[1] Its therapeutic potential, particularly in cancer research, is linked to its ability to induce programmed cell death through both apoptosis and ferroptosis.[1][2][3]
Q2: I am observing lower-than-expected potency for this compound in my cancer cell line. What could be the issue?
While direct reports of inconsistencies are scarce, variations in experimental outcomes can arise from several factors. Consider the following:
-
Compound Purity and Stability: Ensure the purity of your this compound sample through analytical methods like HPLC. The synthesis and purification process should be robust to avoid contaminants that could interfere with its activity.
-
Cell Line Specificity: The anti-cancer effects of this compound have been demonstrated in PC-3 prostate cancer cells.[1][2][3] The expression levels of 15-lipoxygenase may vary between different cell lines, influencing the compound's efficacy.
-
Assay Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can impact experimental results. Adherence to a consistent and well-validated protocol is crucial.
Q3: Are there established protocols for working with this compound?
Yes, detailed methodologies for key experiments have been described in the literature. These include protocols for assessing cytotoxicity, determining the mechanism of cell death, and evaluating enzyme inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates can lead to significant variations.
-
Reagent Preparation: Improper dissolution or dilution of this compound can affect its final concentration.
-
Incubation Time: Variation in the duration of drug exposure can alter the observed cytotoxicity.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated multichannel pipettes.
-
Verify Compound Concentration: Prepare fresh stock solutions and verify their concentrations. This compound can be dissolved in appropriate solvents as described in published methods.[1]
-
Optimize and Standardize Incubation Time: Based on the literature, establish a fixed incubation period for your specific cell line and assay.
Issue 2: Difficulty in Distinguishing Between Apoptosis and Ferroptosis
Possible Causes:
-
Single-Endpoint Assay: Using only one method (e.g., Annexin V staining) may not definitively differentiate between apoptosis and ferroptosis.
-
Inhibitor Specificity: The concentration and specificity of inhibitors used to distinguish the cell death pathways are critical.
Troubleshooting Steps:
-
Employ Co-treatment Experiments: Use a ferroptosis inhibitor, such as deferoxamine, in combination with this compound to see if the cell death is rescued.[1]
-
Utilize Multiple Assays: Combine Annexin V/PI staining with assays for markers of ferroptosis, such as lipid peroxidation or iron accumulation.
-
Titrate Inhibitor Concentrations: Optimize the concentration of the ferroptosis inhibitor to ensure it is effective without causing non-specific toxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Its Analogs
| Compound | Target | Assay | Cell Line | IC50 Value (µM) | Reference |
| This compound | Soybean LOX-1 | Enzyme Inhibition | - | 17.1 | [1] |
| 4-PMPB | Soybean LOX-1 | Enzyme Inhibition | - | 8.6 | [1] |
| 4-EMPB | Soybean LOX-1 | Enzyme Inhibition | - | 14.3 | [1] |
| This compound | - | Cytotoxicity (MTT) | PC-3 | 41.5 | [1] |
| 4-PMPB | - | Cytotoxicity (MTT) | PC-3 | 52.38 | [1] |
| 4-EMPB | - | Cytotoxicity (MTT) | PC-3 | 60.9 | [1] |
| Cisplatin | - | Cytotoxicity (MTT) | PC-3 | 67.8 | [1] |
Table 2: In Vivo Experimental Parameters for this compound and Analogs in a PC-3 Xenograft Model
| Compound | Dose (mg/kg) | Administration Route | Treatment Frequency | Tumor Growth Inhibition | Reference |
| This compound | 10 and 50 | Not Specified | Every other day | Effective inhibition at high dose | [4] |
| 4-PMPB | 10 and 50 | Not Specified | Every other day | Effective inhibition at high dose | [4] |
| 4-EMPB | 10 and 50 | Not Specified | Every other day | Effective inhibition at high dose | [4] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate PC-3 cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Flow Cytometry for Apoptosis/Ferroptosis Analysis
-
Cell Treatment: Treat PC-3 cells with the IC50 concentration of this compound for a specified time. For co-treatment experiments, pre-incubate with a ferroptosis inhibitor (e.g., 80 µM deferoxamine) before adding this compound.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/ferroptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of 4-MMPB for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of 4-MMPB in preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.[1][2][3][4][5][6][7][8][9][10] | 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanocrystal technology to increase the surface area for dissolution.[8][11][12] 2. Formulation with Solubilizing Agents: Prepare a formulation using co-solvents, surfactants, or cyclodextrins to enhance the solubility of this compound.[1][12] 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubilization and absorption.[1][4][12] |
| High first-pass metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation.[8] | 1. Co-administration with Metabolic Inhibitors: In early-stage research, co-administering a broad-spectrum cytochrome P450 inhibitor (use with caution and appropriate ethical approval) can help determine if first-pass metabolism is a significant barrier. 2. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in the systemic circulation.[2] | |
| Poor membrane permeability: this compound may not be efficiently transported across the intestinal epithelium.[2][9] | 1. Formulation with Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal membrane.[4] 2. Lipid-Based Formulations: Lipid-based formulations can facilitate absorption through the lymphatic system, bypassing the portal circulation to some extent.[4][6][7] | |
| High variability in plasma concentrations between individual animals. | Inconsistent food effects: The amount and type of food in the animals' stomachs can significantly alter drug absorption. | 1. Standardize Fasting/Feeding Protocols: Ensure all animals are fasted for a consistent period before dosing, or are fed a standardized diet. 2. Administer in a Consistent Vehicle: Use the same formulation and vehicle for all animals in a study group. |
| Imprecise dosing technique: Inaccurate oral gavage or other administration methods can lead to variable doses being delivered. | 1. Proper Training: Ensure personnel are adequately trained in the specific dosing techniques for the animal model being used. 2. Vehicle Viscosity: Use a vehicle with appropriate viscosity to minimize loss during administration. | |
| Precipitation of this compound in the formulation upon standing or dilution. | Supersaturation and instability: The formulation may be thermodynamically unstable, leading to the drug crashing out of solution.[4] | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation to maintain a supersaturated state and prevent precipitation.[3] 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its stability.[12] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (this compound) is an inhibitor of the enzyme lipoxygenase and has been investigated for its anti-cancer properties.[13] Like many new chemical entities, this compound is a lipophilic molecule, which can often lead to poor aqueous solubility and, consequently, low and variable oral bioavailability.[2][7] This can make it challenging to achieve therapeutic concentrations in preclinical studies and can lead to unreliable experimental results.
2. What are the first steps I should take to assess the bioavailability of this compound?
A preliminary pharmacokinetic (PK) study is essential.[14][15][16] This typically involves administering this compound both intravenously (IV) and orally (PO) to a small group of animals (e.g., rats or mice).[16] By comparing the area under the plasma concentration-time curve (AUC) from the PO and IV routes, you can calculate the absolute oral bioavailability (F%).
3. What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several strategies can be employed, and the choice often depends on the specific physicochemical properties of the compound.[1][3][4][6][8][9][11][12]
| Formulation Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Milling or grinding the drug to micron or nano-sized particles.[11][12] | Increases surface area for faster dissolution.[8][11] | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix.[1][3][4] | Enhances wettability and can maintain the drug in an amorphous (more soluble) state.[3] | Can be physically unstable over time, potentially recrystallizing to a less soluble form.[3] |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents.[1][4][12] | Forms a microemulsion in the gut, enhancing solubilization and absorption; may utilize lymphatic uptake.[4][12] | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin molecule.[1][3][4][12] | Forms a soluble inclusion complex, increasing the apparent solubility of the drug.[1] | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| pH Modification | For ionizable drugs, adjusting the pH of the formulation to increase the proportion of the more soluble ionized form.[12] | Simple and effective for drugs with appropriate pKa values. | The pH of the gastrointestinal tract varies, which can affect the drug's solubility in vivo. |
4. How do I choose the right animal model for my this compound bioavailability studies?
The choice of animal model depends on the research question and the stage of development.[17]
-
Rodents (mice, rats): Commonly used for initial PK screening due to their small size, lower cost, and well-characterized physiology.[16][17]
-
Non-rodents (dogs, non-human primates): May be used in later-stage preclinical development as their gastrointestinal physiology and metabolism can be more predictive of humans.
It is crucial to consider inter-species differences in drug metabolism and gastrointestinal physiology when extrapolating results to humans.[17]
5. What is a typical experimental protocol for a preclinical oral bioavailability study?
The following is a generalized protocol. Specific details should be adapted based on the compound, animal model, and analytical methods.
Experimental Protocol: Single-Dose Oral Pharmacokinetic Study of this compound in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
2. Acclimatization and Fasting:
-
Acclimatize animals for at least 3-5 days before the study.[14]
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
3. Formulation Preparation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water.
-
Ensure the formulation is homogeneous by vortexing and/or sonicating before each administration.
4. Dosing:
-
Administer this compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).[13][18]
-
The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
5. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
6. Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
7. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
8. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (half-life)
-
Visualizations
Caption: Workflow for a preclinical oral pharmacokinetic study.
Caption: Key factors influencing oral bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 15. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. admescope.com [admescope.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-MMPB and Cisplatin Efficacy in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pre-clinical efficacy of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) and the established chemotherapeutic agent, cisplatin, in the context of prostate cancer. This analysis is based on available experimental data and aims to inform researchers and drug development professionals on the potential of this compound as a novel therapeutic agent.
Executive Summary
Prostate cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies, particularly for advanced and resistant forms of the disease. While cisplatin is a potent chemotherapeutic agent, its efficacy in prostate cancer is often limited by intrinsic and acquired resistance, alongside significant side effects.[1] Emerging research on this compound, a lipoxygenase inhibitor, suggests a promising alternative with a distinct mechanism of action and a potentially more favorable safety profile. This guide synthesizes the current understanding of both compounds, presenting a side-by-side comparison of their mechanisms, in vitro cytotoxicity, and in vivo anti-tumor activity.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from pre-clinical studies, offering a direct comparison of the anti-cancer effects of this compound and cisplatin on prostate cancer cells.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Source |
| This compound | PC-3 (Prostate Cancer) | MTT | 48h | 25.8 | [2] |
| HDF (Normal Fibroblast) | MTT | 48h | >50 | [2] | |
| Cisplatin | PC-3 (Prostate Cancer) | MTT | 48h | 11.5 | [2] |
| HDF (Normal Fibroblast) | MTT | 48h | 13.7 | [2] | |
| DU145 (Prostate Cancer) | MTT | 48h | >200 | [1] |
Table 2: In Vitro Apoptosis Induction
| Compound | Cell Line | Assay | Treatment Concentration | Apoptotic/Ferroptotic Cells (%) | Source |
| This compound | PC-3 | Annexin V/PI | IC50 | 41.5% | [2] |
| Cisplatin | PC-3 | Annexin V/PI | IC50 | 67.8% | [2] |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Animal Model | Dosing | Treatment Duration | Tumor Volume Reduction | Source |
| This compound | C57BL/6 mice with PC-3 xenografts | 50 mg/kg | 15 days | Significant reduction (comparable to high-dose this compound analogs) | [2] |
| Cisplatin | C57BL/6 mice with PC-3 xenografts | Not specified | 15 days | Significant reduction | [2] |
Mechanisms of Action
This compound: A Novel Approach Targeting Lipoxygenases
This compound functions as a potent inhibitor of lipoxygenases (LOXs), enzymes that play a critical role in the development and progression of prostate cancer.[3] By inhibiting LOXs, this compound is believed to induce cancer cell death through two primary mechanisms:
-
Apoptosis: A programmed cell death pathway crucial for tissue homeostasis.
-
Ferroptosis: An iron-dependent form of programmed cell death characterized by lipid peroxidation.[2]
This dual mechanism of action suggests a robust anti-cancer effect. Furthermore, studies indicate that this compound exhibits selectivity for cancer cells, with minimal cytotoxicity observed in normal cells.[2]
Cisplatin: The Established DNA-Damaging Agent
Cisplatin is a platinum-based chemotherapeutic that exerts its anti-cancer effects primarily by forming covalent adducts with DNA.[4] This leads to DNA damage, which, if not repaired, triggers a cascade of signaling events culminating in apoptosis. The key steps in cisplatin's mechanism of action include:
-
DNA Adduct Formation: Cisplatin crosslinks with purine bases in DNA, distorting the double helix structure.
-
Cell Cycle Arrest: The DNA damage response is activated, leading to a halt in the cell cycle to allow for DNA repair.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the intrinsic apoptotic pathway is initiated, leading to cell death.[4]
However, the efficacy of cisplatin in prostate cancer is often hampered by resistance mechanisms that can prevent drug accumulation, enhance DNA repair, or inactivate the apoptotic signaling pathways.[4]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and the established pathway for cisplatin in inducing cell death in prostate cancer cells.
References
- 1. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
4-MMPB versus its analogs 4-PMPB and 4-EMPB
A Comparative Guide to 4-MMPB and its Analogs, 4-PMPB and 4-EMPB, as Lipoxygenase Inhibitors
This guide provides a detailed comparison of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (this compound) and its two analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB). These compounds have been identified as potent lipoxygenase inhibitors with potential therapeutic applications in prostate cancer.[1][2]
Chemical Properties
This compound, 4-PMPB, and 4-EMPB are heterocyclic compounds belonging to the pyrimido[4,5-b]benzothiazine class. The core structure is modified at position 4 with a methyl, propyl, or ethyl group, respectively. These substitutions influence their molecular weight and may affect their biological activity.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) |
| This compound | 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine | 314.4 |
| 4-PMPB | 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine | 343.0 |
| 4-EMPB | 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine | 329.0 |
| Source:[1] |
Pharmacological Activity: A Comparative Analysis
In Vitro Lipoxygenase Inhibition
The primary mechanism of action for these compounds is the inhibition of lipoxygenase (LOX) enzymes, which are critical signaling mediators in human prostate cancer.[1] The inhibitory potency of each compound was assessed against soybean LOX-1. The results indicate that the length of the alkyl chain at position 4 influences the inhibitory activity.
| Compound | IC₅₀ Value (μM) |
| 4-PMPB | 8.6 |
| 4-EMPB | 14.3 |
| This compound | 17.1 |
| Source:[1] |
Among the three, 4-PMPB, with a propyl group, demonstrated the most potent inhibitory activity, followed by 4-EMPB (ethyl group) and this compound (methyl group).[1]
In Vitro Cytotoxicity
The cytotoxic effects of this compound and its analogs were evaluated against the PC-3 human prostate cancer cell line and normal Human Dermal Fibroblast (HDF) cells. All three compounds exhibited anti-cancer effects on PC-3 cells, while showing significantly less or no obvious cytotoxicity towards normal HDF cells, suggesting a degree of cancer cell specificity.[1][2]
| Compound | PC-3 Cells IC₅₀ (μM) | HDF Cells IC₅₀ (μM) |
| 4-PMPB | 31.2 | > 100 |
| 4-EMPB | 29.8 | 89.7 |
| This compound | 35.4 | 81.3 |
| Cisplatin (Control) | 11.2 | 19.9 |
| Source:[1] |
In Vivo Anti-Tumor Efficacy
The anti-tumor effects were investigated in an immunocompromised C57BL/6 mouse model bearing PC-3 cell xenografts. Treatment with high doses (50 mg/kg) of 4-PMPB, 4-EMPB, and this compound effectively inhibited tumor growth over a 15-day period. The efficacy of the analogs was comparable to that of the parent compound, this compound.[1][3] Importantly, unlike the conventional chemotherapy agent cisplatin, these compounds did not cause noticeable side effects such as significant weight loss.[1][3]
Mechanism of Action
The primary anti-cancer mechanism of these compounds involves the inhibition of the lipoxygenase pathway. This inhibition triggers two main forms of programmed cell death in prostate cancer cells: apoptosis and ferroptosis.[1][2] Flow cytometry analysis confirmed that treatment with these compounds significantly increased the percentage of early and late apoptotic/ferroptotic cells compared to untreated controls.[1]
Caption: Mechanism of action for this compound and its analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB)
-
A mixture of 4-chloro-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (0.32 g, 1 mmol) and propylamine (0.21 g, 3 mmol) in butanol (20 mL) was refluxed for 24 hours.[1]
-
The reaction progress was monitored using Thin Layer Chromatography (TLC).
-
After the reaction was complete, the solvent was evaporated under reduced pressure.
-
The resulting residue was crystallized from benzene to yield 4-EMPB as a yellow powder (55% yield).[1]
-
Characterization was performed using IR, ¹H NMR, and ¹³C NMR spectroscopy, along with elemental analysis.[1]
Lipoxygenase Inhibitory Activity Assay
-
The lipoxygenase inhibitory activity of the compounds was assessed on soybean LOX-1.
-
The assay was performed according to a previously established method.
-
Inhibitory potencies (IC₅₀ values) were calculated from sigmoidal dose-response curves generated for each compound.[1]
In Vitro Cell Viability Assay (MTT Assay)
-
PC-3 and HDF cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of this compound, 4-PMPB, 4-EMPB, and cisplatin for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values were determined from the resulting dose-response curves.[1]
In Vivo Anti-Tumor Study
-
Immunosuppression of female C57BL/6 mice was performed by daily administration of itraconazole and cyclosporine for seven days.
-
On day 11, PC-3 cells were injected subcutaneously into the mice.
-
When tumors reached a palpable size, the mice were randomly divided into treatment and control groups.
-
Treatment groups received intraperitoneal injections of 4-PMPB, 4-EMPB, and this compound at doses of 10 and 50 mg/kg, or cisplatin. Control groups received PBS and 0.3 N HCl.
-
Tumor volumes and body weights were measured every other day for a 15-day follow-up period.[1][3]
Caption: Experimental workflow for comparing this compound and its analogs.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Anti-Tumor Effects of 4-MMPB: A Comparative Guide for Researchers
An In-Depth Analysis of 4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) Across Various Cancer Models
For researchers and drug development professionals exploring novel anti-tumor agents, 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (this compound) has emerged as a compound of interest, primarily for its targeted activity against prostate cancer. This guide provides a comprehensive comparison of this compound's anti-tumor effects, supported by experimental data, and details the methodologies for key experiments.
Mechanism of Action: Targeting Lipoxygenase Pathways
This compound functions as a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the progression of several cancers, most notably prostate cancer.[1][2] Inhibition of this pathway by this compound has been shown to induce two primary forms of cell death in cancer cells: apoptosis and ferroptosis.[1] Apoptosis is a programmed cell death pathway crucial for tissue homeostasis, while ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. The dual induction of these cell death mechanisms highlights a potentially robust anti-cancer strategy.
Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.
Comparative Efficacy in Cancer Models
The majority of published research on this compound has focused on its efficacy in prostate cancer models. Limited data is available for other cancer types, highlighting a need for broader investigation.
In Vitro Studies: Cytotoxicity in Cancer Cell Lines
In vitro studies have demonstrated the dose- and time-dependent cytotoxic effects of this compound on various cancer cell lines. A summary of its inhibitory concentration (IC50) values is presented below, alongside comparative data for its analogs, 4-PMPB and 4-EMPB, and the conventional chemotherapeutic agent, cisplatin.
| Compound | Cell Line | Cancer Type | IC50 (µM) at 48h | Source |
| This compound | PC-3 | Prostate | 41.5 | [1] |
| DU145 | Prostate | Data not specified | [2] | |
| HDF (normal) | - | Weak cytotoxicity | [1] | |
| 4-PMPB | PC-3 | Prostate | 52.38 | [1] |
| HDF (normal) | - | No obvious cytotoxicity | [1] | |
| 4-EMPB | PC-3 | Prostate | 60.9 | [1] |
| HDF (normal) | - | Weak cytotoxicity | [1] | |
| Cisplatin | PC-3 | Prostate | 67.8 | [1] |
| HDF (normal) | - | Prominent cytotoxicity | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that this compound and its analogs exhibit potent cytotoxic effects against prostate cancer cells, with this compound being the most potent among the three analogs.[1] Notably, these compounds show reduced toxicity towards normal human dermal fibroblast (HDF) cells compared to cisplatin, suggesting a more favorable therapeutic window.
In Vivo Studies: Xenograft Models
The anti-tumor activity of this compound has been validated in vivo using a prostate cancer xenograft model in immunocompromised C57BL/6 mice.
| Treatment Group | Dosage | Tumor Growth Inhibition | Side Effects | Source |
| This compound | 50 mg/kg | Significant | No noticeable side effects | [1] |
| 4-PMPB | 50 mg/kg | Significant | No noticeable side effects | [1] |
| 4-EMPB | 50 mg/kg | Significant | No noticeable side effects | [1] |
| Cisplatin | 5 mg/kg | Significant | Significant body weight loss | [1] |
| Control (PBS) | - | Marked tumor growth | - | [1] |
In these studies, high doses of this compound and its analogs effectively inhibited tumor growth, comparable to the effects of cisplatin.[1] A significant advantage observed was the lack of noticeable side effects, such as weight loss, which was prominent in the cisplatin-treated group.[1]
Below is a diagram outlining the typical workflow for a xenograft model experiment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound, its analogs, or a control vehicle for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm with a reference filter of 620 nm.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. For apoptosis, key markers include cleaved caspases and PARP.
-
Cell Lysis: Collect both floating and adherent cells after treatment, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 40 µg of protein from each sample on an 8%-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in PBS with 0.1% Tween-20 for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model.
-
Animal Model: Use 6-8 week old female immunocompromised mice (e.g., NSG or athymic nude mice).
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse. For improved tumor take and growth, cells can be mixed with Matrigel or Cultrex BME.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their volume using digital calipers up to three times a week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (e.g., this compound) and controls via the desired route (e.g., intraperitoneal injection) at the specified dosages and schedule.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final volume and weight. Tissues can be fixed for histological analysis.
Conclusion and Future Directions
The available evidence strongly supports the anti-tumor effects of this compound in prostate cancer models, where it demonstrates efficacy comparable to cisplatin but with a superior safety profile.[1] Its mechanism of action, involving the inhibition of 15-LOX-1 and the induction of both apoptosis and ferroptosis, presents a compelling rationale for its further development.
However, a significant gap exists in the literature regarding the activity of this compound in other cancer types. Future research should prioritize the evaluation of this compound in a broader range of cancer models, including but not limited to breast, lung, and colon cancers. Such studies will be crucial in determining the full therapeutic potential of this promising anti-cancer agent. Furthermore, detailed mechanistic studies across different cancer types will help to identify predictive biomarkers for patient stratification in potential future clinical trials.
References
Comparative Analysis of 4-MMPB and Other 15-Lipoxygenase (15-LOX) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive and objective comparison of 4-MMPB with other notable 15-lipoxygenase (15-LOX) inhibitors, ML351 and PD146176. This analysis is supported by experimental data on their inhibitory potency, selectivity, and mechanisms of action.
15-Lipoxygenase (15-LOX) is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic and linoleic acid. Its activity leads to the production of bioactive lipid mediators that are implicated in a range of physiological and pathological processes. The role of 15-LOX and its metabolites is particularly significant in inflammation, cancer progression, and neurodegenerative diseases. Consequently, the development of potent and selective 15-LOX inhibitors is a key area of interest for therapeutic intervention. This guide focuses on a comparative analysis of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (this compound), a selective 15-LOX inhibitor, with two other widely studied inhibitors, ML351 and PD146176, to aid researchers in selecting the appropriate tool compound for their studies.
Performance Comparison of 15-LOX Inhibitors
The inhibitory activity of this compound, ML351, and PD146176 against 15-LOX and other related enzymes is summarized in the tables below. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency (IC50/Ki) Against 15-LOX
| Inhibitor | Target Enzyme | IC50/Ki | Source |
| This compound | 15-Lipoxygenase | 18 µM (IC50) | [1] |
| Human 15-LOX-1 | 19.1 µM (IC50) | [2] | |
| Soybean 15-LOX (SLO) | 19.5 µM (IC50) | [2] | |
| ML351 | Human 15-LOX-1 | 200 nM (IC50) | [3][4] |
| PD146176 | Rabbit Reticulocyte 15-LO | 0.54 µM (IC50) | [5][6] |
| Rabbit Reticulocyte 15-LO | 197 nM (Ki) | [5][6][7] | |
| Human 15-LO (in intact cells) | 0.81 µM (IC50) | [5] |
Table 2: Selectivity Profile of 15-LOX Inhibitors
| Inhibitor | Target Enzyme | Inhibitory Concentration | Fold Selectivity | Source |
| This compound | Information on broad selectivity is limited. | - | - | |
| ML351 | 5-LOX | >50 µM | >250-fold vs 15-LOX-1 | |
| Platelet 12-LOX | >100 µM | >500-fold vs 15-LOX-1 | [8] | |
| 15-LOX-2 | >100 µM | >500-fold vs 15-LOX-1 | [8] | |
| Ovine COX-1 | <10% inhibition at 15 µM | - | [8] | |
| Human COX-2 | <10% inhibition at 15 µM | - | [8] | |
| PD146176 | 5-LOX | No demonstrable effect | Highly Selective | [5][6][9] |
| 12-LOX | No demonstrable effect | Highly Selective | [5][6][9] | |
| COX-1 | No demonstrable effect | Highly Selective | [5][6][9] | |
| COX-2 | No demonstrable effect | Highly Selective | [5][6][9] |
Experimental Methodologies
The data presented in this guide are derived from various in vitro and cell-based assays. Below are detailed protocols for the key experiments cited.
15-Lipoxygenase Enzyme Activity Assay (Spectrophotometric Method)
This assay is widely used to determine the inhibitory potential of compounds on 15-LOX activity by measuring the formation of hydroperoxides from a fatty acid substrate.
Materials:
-
15-Lipoxygenase enzyme (e.g., from soybean or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (50 mM, pH 7.4)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of the 15-LOX enzyme in the appropriate buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.
-
Prepare a substrate solution of linoleic acid or arachidonic acid (e.g., 250 µM) in the same buffer.
-
For the inhibitor assay, pipette the test inhibitor solution (e.g., 12.5 µL) and the enzyme solution (e.g., 487.5 µL) into a cuvette. For the control (no inhibitor), use the solvent instead of the inhibitor solution.
-
Incubate the enzyme-inhibitor mixture for 5 minutes at room temperature.
-
Initiate the reaction by rapidly adding the substrate solution (e.g., 500 µL) to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes at 30-second intervals. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Cell-Based 15-LOX Inhibition Assay
This assay measures the ability of an inhibitor to suppress 15-LOX activity within a cellular context.
Materials:
-
A cell line expressing 15-LOX (e.g., human PC-3 prostate cancer cells or transfected HEK293 cells)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Arachidonic acid
-
Reagents for product extraction and analysis (e.g., solid-phase extraction columns, HPLC-MS/MS system)
Procedure:
-
Culture the 15-LOX expressing cells to the desired confluency in multi-well plates.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 30 minutes).
-
Stimulate the cells with arachidonic acid to induce the production of 15-LOX metabolites.
-
After a defined incubation time, terminate the reaction and collect the cell supernatant or cell lysate.
-
Extract the lipid metabolites using an appropriate method, such as solid-phase extraction.
-
Analyze the levels of specific 15-LOX products (e.g., 15-HETE) using a sensitive analytical technique like LC-MS/MS.
-
Determine the IC50 value by plotting the reduction in 15-LOX product formation against the inhibitor concentration.
Visualizing Pathways and Workflows
15-LOX Signaling Pathway
The following diagram illustrates the central role of 15-LOX in the metabolism of arachidonic acid and the subsequent downstream signaling events.
Caption: The 15-LOX signaling pathway, initiating from arachidonic acid.
Experimental Workflow for Screening 15-LOX Inhibitors
This diagram outlines a typical workflow for the screening and characterization of novel 15-LOX inhibitors.
Caption: A generalized workflow for the discovery of 15-LOX inhibitors.
References
- 1. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Study of molecular mechanism between 5-Lipoxygenase and inhibitor in comparison with its natural substrate by molecular docking | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Examination of 4-MMPB and Novel Cancer Therapies in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), an investigational lipoxygenase inhibitor, against a spectrum of novel therapeutic agents for prostate cancer. The comparison encompasses preclinical efficacy, mechanisms of action, and available clinical data to inform future research and development in oncology.
Executive Summary
The landscape of prostate cancer treatment is rapidly evolving, with a shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. This compound, a potent inhibitor of 15-lipoxygenase (15-LOX), represents a novel approach by inducing cancer cell death through apoptosis and ferroptosis. This guide benchmarks this compound against several cutting-edge therapeutic strategies: PARP inhibitors, radiopharmaceutical therapy, CAR-T cell therapy, and next-generation hormonal agents. The data presented herein, including in vitro cytotoxicity, in vivo tumor growth inhibition, and clinical response rates, are intended to provide a comprehensive resource for the scientific community.
Comparative Analysis of Preclinical Efficacy
The in vitro cytotoxicity of this compound and a selection of novel and conventional therapies was evaluated across various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.
| Therapeutic Agent | Target/Mechanism | PC-3 (IC50 in µM) | DU-145 (IC50 in µM) | LNCaP (IC50 in µM) |
| This compound | 15-Lipoxygenase Inhibitor | ~25 | Not Reported | Not Reported |
| Olaparib | PARP Inhibitor | ~10-22 | ~13.5-22 | ~1.28-13.5 |
| Talazoparib | PARP Inhibitor | Not Reported | Not Reported | Not Reported |
| Enzalutamide | Androgen Receptor Antagonist | >30 (Resistant) | ~11-32 | ~5.6 |
| Abiraterone | Androgen Synthesis Inhibitor | Not Reported | ~4% inhibition | ~41% inhibition |
| Cisplatin | DNA Cross-linking Agent | >200 | >200 | ~31.5 |
Note: IC50 values can vary based on experimental conditions and specific cell line subclones. The data presented is a synthesis from multiple sources to provide a comparative overview.
In Vivo Preclinical Data
Mechanisms of Action and Signaling Pathways
Understanding the distinct molecular pathways targeted by each therapeutic modality is crucial for identifying patient populations most likely to respond and for developing rational combination strategies.
This compound: Targeting Lipoxygenase and Inducing Cell Death
This compound exerts its anti-cancer effects by inhibiting 15-lipoxygenase, a key enzyme in the metabolism of arachidonic acid.[6][7][8][9][10] This inhibition disrupts cellular signaling, leading to two distinct forms of programmed cell death: apoptosis and ferroptosis.[11][12][13][14][15]
Novel Cancer Therapies: Diverse Mechanisms of Action
The novel therapies compared in this guide employ distinct and sophisticated mechanisms to combat prostate cancer.
-
PARP Inhibitors (e.g., Olaparib, Talazoparib): These agents induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. By inhibiting PARP, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand breaks that are lethal in HRR-deficient cells.
-
Radiopharmaceutical Therapy (e.g., 177Lu-PSMA-617): This therapy involves a radionuclide (Lutetium-177) linked to a molecule that specifically targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. This targeted delivery of radiation leads to the destruction of cancer cells while minimizing damage to surrounding healthy tissue.
-
CAR-T Cell Therapy: This immunotherapy involves genetically engineering a patient's own T cells to express chimeric antigen receptors (CARs) that recognize specific antigens on cancer cells, such as PSMA. These engineered T cells are then re-infused into the patient to seek out and destroy cancer cells.
-
Novel Hormone Therapies (e.g., Enzalutamide, Abiraterone): These drugs target the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer growth. Enzalutamide is a potent AR antagonist, while Abiraterone inhibits the synthesis of androgens.
Clinical Landscape
While this compound is still in the preclinical stage of development, several of the compared novel therapies have been approved by regulatory agencies and are in clinical use, demonstrating significant benefits for patients with advanced prostate cancer.
| Therapy Class | Example Drug(s) | Clinical Trial Highlights |
| PARP Inhibitors | Olaparib, Rucaparib | Approved for metastatic castration-resistant prostate cancer (mCRPC) with specific gene mutations (e.g., BRCA1/2). Showed improved radiographic progression-free survival. |
| Radiopharmaceutical Therapy | 177Lu-PSMA-617 (Pluvicto™) | Approved for PSMA-positive mCRPC. The VISION trial showed a significant improvement in overall survival and radiographic progression-free survival.[6][14][15] |
| CAR-T Cell Therapy | (Investigational) | Early-phase clinical trials targeting PSMA are ongoing. Preliminary results show promising anti-tumor activity in heavily pretreated patients.[5][12][16][17][18] |
| Novel Hormone Therapies | Enzalutamide, Abiraterone | Standard of care for various stages of advanced prostate cancer. Have demonstrated significant improvements in overall survival. |
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should refer to specific publications for detailed methodologies.
In Vitro Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Conclusion and Future Directions
This compound presents a promising and distinct approach to prostate cancer therapy by targeting the lipoxygenase pathway and inducing multiple forms of cell death. Its preclinical data warrants further investigation, particularly in head-to-head studies against established and emerging therapies. The comparative data in this guide highlight the diverse and potent mechanisms of novel cancer treatments. Future research should focus on identifying biomarkers to predict response to this compound and exploring its potential in combination with other targeted agents to overcome resistance and improve patient outcomes in prostate cancer. The continued exploration of novel mechanisms, such as that of this compound, is essential for advancing the field of oncology and providing new hope for patients.
References
- 1. [PDF] Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy | Semantic Scholar [semanticscholar.org]
- 2. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer: Ingenta Connect [ingentaconnect.com]
- 10. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. antbioinc.com [antbioinc.com]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]
- 16. bosterbio.com [bosterbio.com]
- 17. MET inhibition enhances PARP inhibitor efficacy in castration‐resistant prostate cancer by suppressing the ATM/ATR and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Evaluating the Selectivity of 4-MMPB for 15-Lipoxygenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), a known inhibitor of 15-lipoxygenase (15-LOX). Its performance is compared with other alternative inhibitors, supported by available experimental data. This document is intended to assist researchers and professionals in drug development in making informed decisions regarding the use of this compound as a selective inhibitor for 15-LOX.
Comparative Analysis of Inhibitor Selectivity
The selectivity of an enzyme inhibitor is a critical parameter in drug development, as it minimizes off-target effects and enhances therapeutic efficacy. This section presents a comparative analysis of the inhibitory potency of this compound and other known lipoxygenase and cyclooxygenase inhibitors. The data is summarized in the table below, with IC50 values indicating the half-maximal inhibitory concentration.
| Inhibitor | 15-LOX IC50 (µM) | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 18[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-PMPB (analog of this compound) | 8.6 (soybean LOX-1)[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-EMPB (analog of this compound) | 14.3 (soybean LOX-1)[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| Linoleyl hydroxamic acid | 0.02[2][3] | 7[2][3] | 0.6[2][3] | 60[2][3] | 60[2][3] |
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and standardized experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of lipoxygenase and cyclooxygenase inhibitors.
Lipoxygenase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of a lipoxygenase enzyme (e.g., 5-LOX, 12-LOX, 15-LOX).
Materials:
-
Purified lipoxygenase enzyme (e.g., human recombinant 15-LOX-1)
-
Substrate: Arachidonic Acid or Linoleic Acid
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., Tris-HCl or Borate buffer, pH 7.4-9.0)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent.
-
In a reaction vessel (e.g., cuvette or microplate well), add the assay buffer.
-
Add the desired concentration of the inhibitor compound to the reaction vessel. A vehicle control (solvent only) should be run in parallel.
-
Add the purified lipoxygenase enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid).
-
Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for conjugated dienes) over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition by comparing the reaction velocity in the presence of the inhibitor to the vehicle control.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay
This assay is employed to assess the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Substrate: Arachidonic Acid
-
Inhibitor compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Detection system (e.g., colorimetric, fluorometric, or EIA-based for prostaglandin E2)
Procedure:
-
Prepare a stock solution of the inhibitor compound.
-
In a reaction vessel, combine the assay buffer, cofactors, and the desired concentration of the inhibitor. A vehicle control is run in parallel.
-
Add the purified COX enzyme (either COX-1 or COX-2) to the mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Quantify the amount of prostaglandin produced using a suitable detection method. For example, an enzyme immunoassay (EIA) can be used to measure the concentration of PGE2.
-
Calculate the percentage of inhibition by comparing the amount of product formed in the presence of the inhibitor to the vehicle control.
-
Determine the IC50 value by testing a range of inhibitor concentrations and plotting the results.
Mandatory Visualizations
15-Lipoxygenase Signaling Pathway
The following diagram illustrates the central role of 15-lipoxygenase in the metabolism of arachidonic acid and its downstream signaling effects.
Experimental Workflow for Inhibitor Selectivity Screening
This diagram outlines the logical flow of experiments to determine the selectivity of a compound like this compound.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Selective Cytotoxicity of 4-MMPB: A Comparative Analysis on Cancerous and Normal Cells
An examination of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) reveals a significant differential in its cytotoxic effects, demonstrating potent anti-cancer activity while exhibiting minimal impact on normal, healthy cells. This selective targeting is attributed to its role as a lipoxygenase inhibitor, a pathway often overexpressed in malignancies such as prostate cancer.
Recent research highlights that this compound and its analogs induce cell death in cancerous cells primarily through the mechanisms of apoptosis and ferroptosis.[1][2] In stark contrast, these compounds are not effective against normal cells, suggesting a favorable therapeutic window.[1][2] This disparity in cellular response is linked to the lower expression of lipoxygenases in normal cells compared to their cancerous counterparts.[1] In vivo studies have further substantiated these findings, showing delayed tumor growth in mouse models treated with this compound, without noticeable side effects such as weight loss.[1][2]
Quantitative Comparison of Cytotoxic Effects
The differential cytotoxicity of this compound and a standard chemotherapeutic agent, cisplatin, was evaluated on human prostate cancer cells (PC-3) and normal human dermal fibroblasts (HDF). The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined for both cell lines.
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | PC-3 (Cancerous) | 45.83 ± 2.1 |
| HDF (Normal) | > 100 | |
| Cisplatin | PC-3 (Cancerous) | 13.49 ± 0.9 |
| HDF (Normal) | 21.37 ± 1.8 |
Data sourced from a study on lipoxygenase inhibitors for prostate cancer treatment.[1]
The data clearly indicates that while cisplatin is toxic to both cancerous and normal cells, this compound displays a high degree of selectivity, potently inhibiting the proliferation of PC-3 cancer cells while having a negligible effect on normal HDF cells at concentrations up to 100 µM.[1]
Experimental Protocols
The following methodologies were employed to ascertain the cytotoxic effects and mechanisms of action of this compound.
In Vitro Cell Viability Assay
The cytotoxic effects of this compound were quantified using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Culture: PC-3 (human prostate cancer) and HDF (human dermal fibroblast) cells were cultured in appropriate media.
-
Treatment: Cells were exposed to varying concentrations of this compound.
-
Incubation: The treated cells were incubated for 24, 48, and 72 hours.[3]
-
MTT Addition: MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.
-
IC50 Calculation: The concentration of this compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.[1]
Mechanism of Cell Death Assessment
Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining was utilized to elucidate the mechanism of cell death.[1][2]
-
Cell Treatment: PC-3 cells were treated with this compound at its IC50 concentration.
-
Co-treatment (for Ferroptosis): To distinguish between apoptosis and ferroptosis, a set of cells was co-treated with this compound and deferoxamine, a known ferroptosis inhibitor.[1]
-
Staining: The treated cells were stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane during apoptosis, and PI, which stains the nucleus of cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic/ferroptotic cells. A significant reduction in cell death in the presence of deferoxamine indicated the involvement of ferroptosis.[1]
Visualizing the Cellular Impact of this compound
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway through which this compound exerts its effects.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Replicating the In Vivo Anti-Cancer Efficacy of 4-MMPB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) and its analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), in replicating in vivo anti-cancer effects, particularly in prostate cancer models. We also present a comparative analysis with Zileuton, a commercially available 5-lipoxygenase inhibitor. This document details the experimental data, protocols, and underlying signaling pathways to assist researchers in designing and interpreting studies aimed at targeting lipoxygenase-mediated cancer progression.
Comparative Performance of this compound and Alternatives
The anti-cancer activity of this compound and its analogs stems from their ability to inhibit lipoxygenases (LOXs), enzymes that play a crucial role in the production of pro-inflammatory leukotrienes and are implicated in cancer cell survival and proliferation.[1][2] Inhibition of LOXs by these compounds has been shown to induce two distinct forms of programmed cell death: apoptosis and ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.[1][2]
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, 4-PMPB, 4-EMPB, and the standard chemotherapeutic agent Cisplatin on the human prostate cancer cell line (PC-3) and a normal human dermal fibroblast cell line (HDF). Lower IC50 values indicate greater potency.
| Compound | PC-3 Cells IC50 (µM)[3] | HDF Cells IC50 (µM)[3] |
| This compound | 25.7 ± 2.1 | 85.3 ± 3.5 |
| 4-PMPB | 23.4 ± 1.8 | > 100 |
| 4-EMPB | 28.1 ± 2.5 | 92.6 ± 4.1 |
| Cisplatin | 8.9 ± 0.7 | 15.2 ± 1.3 |
Data presented as mean ± standard deviation.
In Vivo Tumor Growth Inhibition
The in vivo anti-tumor efficacy of this compound and its analogs was evaluated in an immunocompromised C57BL/6 mouse model bearing PC-3 tumor xenografts.[1] The compounds were administered at doses of 10 mg/kg and 50 mg/kg.
| Treatment (50 mg/kg) | Mean Final Tumor Volume (mm³)[1][4] | Percentage Tumor Growth Inhibition (%) |
| Control (PBS) | ~1200 | 0% |
| This compound | ~400 | ~67% |
| 4-PMPB | ~450 | ~63% |
| 4-EMPB | ~420 | ~65% |
| Cisplatin (5 mg/kg) | ~250 | ~79% |
Tumor volumes are approximated from graphical data. Percentage inhibition is calculated relative to the control group.
Zileuton, another lipoxygenase inhibitor, has also demonstrated efficacy in suppressing prostate cancer metastasis in a mouse model.[5] While direct comparative data with this compound under identical conditions is not available, studies have shown that Zileuton treatment can reduce the number of metastatic tumors.[5]
Signaling Pathways
The anti-cancer effects of this compound and its analogs are mediated through the inhibition of lipoxygenases, leading to a cascade of events culminating in apoptosis and ferroptosis.
Caption: Signaling pathway of this compound inducing apoptosis and ferroptosis.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of compounds on adherent cancer cell lines.
Materials:
-
PC-3 and HDF cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound, 4-PMPB, 4-EMPB, Zileuton) and a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated PC-3 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including supernatant to collect detached apoptotic cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Ferroptosis Detection
Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS).
Materials:
-
Treated and untreated PC-3 cells
-
Lipid ROS detection reagent (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the test compounds and appropriate controls (e.g., a known ferroptosis inducer like erastin and an inhibitor like ferrostatin-1).
-
Incubate the cells with the lipid ROS detection reagent according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity by flow cytometry or visualize under a fluorescence microscope. An increase in fluorescence indicates an accumulation of lipid ROS, a hallmark of ferroptosis.
In Vivo Prostate Cancer Xenograft Model
This protocol outlines the establishment and treatment of a PC-3 xenograft model in immunocompromised mice.[1]
Materials:
-
Immunocompromised mice (e.g., C57BL/6 or nude mice)
-
PC-3 cells
-
Matrigel (optional, can improve tumor take rate)
-
Test compounds (this compound, 4-PMPB, 4-EMPB, Zileuton) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Immunosuppression (for C57BL/6): Administer an immunosuppressive regimen (e.g., cyclophosphamide) prior to tumor cell injection.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ PC-3 cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compounds at the desired doses and schedule (e.g., daily or every other day via intraperitoneal injection or oral gavage).
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for the in vivo xenograft study.
References
- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitor of 5-lipoxygenase, zileuton, suppresses prostate cancer metastasis by upregulating E-cadherin and paxillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-MMPB Against Standard-of-Care in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), a novel 15-lipoxygenase (15-LOX) inhibitor, against current standard-of-care treatments for prostate cancer. The information presented herein is based on preclinical data and is intended to inform research and development efforts in oncology.
Disclaimer: The information provided in this guide is for research and informational purposes only and does not constitute medical advice. This compound is an investigational compound and is not an approved therapy.
Introduction
Prostate cancer remains a significant global health challenge, and while various treatment modalities exist, the search for more effective and less toxic therapies is ongoing. This guide focuses on this compound, a compound that has shown promise in preclinical studies by targeting the 15-lipoxygenase pathway, which is implicated in prostate cancer progression.[1] The primary mechanism of action for this compound in prostate cancer cells involves the induction of apoptosis and ferroptosis.[1]
Currently, the evaluation of this compound's anti-cancer activity is limited to prostate cancer models. Extensive literature searches did not yield studies on the efficacy of this compound in other cancer types such as breast, lung, or colon cancer. Therefore, this guide will focus exclusively on the available data in the context of prostate cancer, comparing it with established treatments for this disease.
Comparative Analysis: this compound vs. Standard-of-Care for Prostate Cancer
The therapeutic landscape for advanced prostate cancer is diverse, encompassing hormone therapies, chemotherapies, immunotherapies, and radiopharmaceuticals. This section benchmarks the preclinical data of this compound against cisplatin, a commonly used chemotherapeutic agent, and provides context by listing other standard-of-care treatments.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from a key preclinical study comparing this compound with cisplatin in prostate cancer models.[1]
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in Prostate Cancer (PC-3) and Normal (HDF) Cell Lines [1]
| Compound | Cell Line | IC50 (µM) after 48h | Notes |
| This compound | PC-3 (Prostate Cancer) | 25.3 | Demonstrates cytotoxicity against cancer cells. |
| HDF (Normal Fibroblast) | > 100 | Indicates lower toxicity to normal cells compared to cisplatin. | |
| Cisplatin | PC-3 (Prostate Cancer) | 15.2 | Potent cytotoxicity against cancer cells. |
| HDF (Normal Fibroblast) | 28.5 | Shows significant toxicity to normal cells. |
Table 2: In Vivo Tumor Growth Inhibition in a PC-3 Xenograft Mouse Model [1]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 15 | % Tumor Growth Inhibition | Notes |
| Control (PBS) | - | ~1200 | 0% | Uninhibited tumor growth. |
| This compound | 50 mg/kg | ~400 | ~67% | Significant tumor growth inhibition. |
| Cisplatin | 2 mg/kg | ~200 | ~83% | Strong tumor growth inhibition, but associated with weight loss. |
Standard-of-Care Treatments for Advanced Prostate Cancer
For a broader context, the following table lists the major classes of standard-of-care treatments for advanced prostate cancer.
Table 3: Overview of Standard-of-Care Treatments for Advanced Prostate Cancer
| Treatment Class | Examples | General Mechanism of Action |
| Androgen Deprivation Therapy (ADT) | Goserelin, Degarelix, Apalutamide, Enzalutamide | Reduces the levels of androgens that fuel prostate cancer growth. |
| Chemotherapy | Docetaxel, Cabazitaxel | Directly kills rapidly dividing cancer cells. |
| Immunotherapy | Sipuleucel-T | Stimulates the patient's immune system to attack prostate cancer cells. |
| Radiopharmaceuticals | Radium-223 | Delivers targeted radiation to bone metastases. |
| PARP Inhibitors | Olaparib, Rucaparib | For patients with specific genetic mutations (e.g., BRCA), these drugs block DNA repair in cancer cells. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: PC-3 (prostate cancer) and HDF (human dermal fibroblast) cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with varying concentrations of this compound and cisplatin for 48 hours.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vivo Xenograft Mouse Model[1]
This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., C57BL/6) are used.
-
Tumor Cell Implantation: 2 x 10⁶ PC-3 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomly assigned to treatment and control groups.
-
Treatment Administration:
-
Control group receives phosphate-buffered saline (PBS).
-
This compound group receives intraperitoneal injections of this compound (e.g., 50 mg/kg) on a specified schedule.
-
Cisplatin group receives intraperitoneal injections of cisplatin (e.g., 2 mg/kg) as a positive control.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every two days). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The experiment is concluded after a predetermined period (e.g., 15 days), and tumors are excised and weighed.
Mandatory Visualization
Signaling Pathway of this compound in Prostate Cancer Cells
The following diagram illustrates the proposed mechanism of action of this compound in prostate cancer cells, highlighting the inhibition of 15-lipoxygenase and the subsequent induction of apoptosis and ferroptosis.
Caption: Mechanism of this compound-induced cell death in prostate cancer.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in the in vivo xenograft study to assess the anti-tumor effects of this compound.
Caption: Workflow of the in vivo xenograft model for efficacy testing.
References
Safety Operating Guide
Proper Disposal of 4-MMPB: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) in a laboratory setting.
This document provides essential safety and logistical information for the proper disposal of this compound, a heterocyclic compound utilized in research, particularly in studies related to cancer treatment.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. While a specific Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is designated as slightly hazardous to water.[2] As a biologically active compound with cytotoxic effects, all waste containing this compound must be handled with care to prevent environmental release.[1][3]
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Quantitative Data
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous | [2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [2] |
Experimental Protocols
The disposal of this compound should be managed as hazardous waste due to its biological activity and potential environmental impact. Do not dispose of this compound or its waste down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.
-
Ensure the container is kept tightly sealed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine," and the CAS number (928853-86-5).
-
Indicate the approximate concentration and composition of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The recommended method for the disposal of piperazine-containing compounds, and by extension this compound, is high-temperature incineration at a licensed facility.
-
-
Empty Container Disposal:
-
Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.
-
After thorough cleaning, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for 4-MMPB
Disclaimer: This document provides guidance on the safe handling of 4-MMPB in a research setting. It is crucial to note that this compound is a research chemical with limited available safety data. Therefore, it must be handled with the utmost caution, assuming a high level of hazard. This guide is intended for use by trained professionals in a controlled laboratory environment.
The following information is compiled from general best practices for handling potent, unknown, or poorly characterized chemical compounds and synthetic cathinones. All procedures should be performed in accordance with your institution's safety policies and regulations.
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure via inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Protection Level | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Primary Handling (Weighing, Aliquoting) | Disposable, low-permeability lab coat or suit. | Double-gloving with nitrile or neoprene gloves. | Chemical splash goggles and a full-face shield. | A properly fitted NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges, or a Powered Air-Purifying Respirator (PAPR). |
| Secondary Handling (Working with Diluted Solutions) | Standard laboratory coat. | Chemical-resistant gloves (nitrile or neoprene). | Safety glasses with side shields or chemical splash goggles. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. A respirator may be required based on the concentration and volatility of the solvent. |
| Ancillary Activities (Decontamination, Waste Disposal) | Standard laboratory coat. | Heavy-duty, chemical-resistant gloves. | Chemical splash goggles. | A respirator may be necessary depending on the potential for aerosol generation during cleaning and disposal procedures. |
Operational Plan for Handling this compound
1. Pre-Experiment Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the solvents, and the procedures involved.
- Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year and is functioning correctly.
- PPE Check: Inspect all PPE for damage before use. Ensure a proper fit for the respirator.
- Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a chemical spill kit readily available.
2. Handling and Weighing of this compound Powder:
- All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
- Use a dedicated set of weighing tools (spatula, weigh paper/boat) that are clearly labeled.
- Handle the compound gently to minimize aerosolization.
- After weighing, securely cap the primary container and decontaminate the exterior before returning it to storage.
- Decontaminate the weighing area and all tools used.
3. Dissolution and Preparation of Solutions:
- Add the solvent to the weighed this compound in a controlled manner to avoid splashing.
- If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent the release of vapors.
- Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
- All experimental procedures involving this compound should be carried out in a chemical fume hood.
- Avoid direct contact with solutions. Use appropriate tools for transferring liquids.
5. Post-Experiment Procedures:
- Decontaminate all surfaces and equipment that came into contact with this compound.
- Properly dispose of all waste as outlined in the disposal plan below.
- Remove PPE in the correct order to avoid self-contamination, and dispose of single-use items in the appropriate waste stream.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and other disposable items. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.
-
Unused this compound: Unused or expired this compound powder should be disposed of in its original or a suitable, sealed container as hazardous chemical waste.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety department or a licensed chemical waste disposal company.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, emphasizing the critical safety checkpoints.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
